6-(4-Bromophenyl)pyridazin-3-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDHLGDAZQDUBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351033 | |
| Record name | 6-(4-bromophenyl)pyridazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50636-57-2 | |
| Record name | 6-(4-bromophenyl)pyridazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-(4-Bromophenyl)pyridazin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical and biological properties of 6-(4-Bromophenyl)pyridazin-3-ol (CAS Number: 50636-57-2), a heterocyclic compound belonging to the pyridazinone class. While specific experimental data for this compound is limited in publicly available literature, this document consolidates the known information and draws upon data from structurally related analogs to provide a foundational understanding for researchers. The guide covers its basic properties, a general synthetic approach, and discusses the potential biological activities based on the broader class of pyridazinone derivatives, which have shown promise in cardiovascular and oncology research.
Core Properties
This compound is a pyridazinone derivative characterized by a bromophenyl substituent at the 6-position. Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| CAS Number | 50636-57-2 | |
| Molecular Formula | C₁₀H₇BrN₂O | |
| Molecular Weight | 251.08 g/mol | |
| Melting Point | 248-251 °C | |
| Purity | 95-97% (commercially available) | |
| Appearance | Not specified (likely a solid at room temperature) |
Safety Information: The compound is associated with the following hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Synthesis and Characterization
General Synthetic Protocol
The synthesis of 6-(4-Bromophenyl)-2H-pyridazin-3-one, which is the tautomeric form of this compound, can be achieved through the bromination of a precursor. A described method involves dissolving the starting material in acetic acid and treating it with bromine at ambient temperature, followed by heating.[1]
References
An In-depth Technical Guide to 6-(4-Bromophenyl)pyridazin-3-ol: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and a detailed synthetic route for 6-(4-Bromophenyl)pyridazin-3-ol. The information presented is intended to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a pyridazine core substituted with a bromophenyl group. It exists in tautomeric equilibrium with its more stable keto form, 6-(4-Bromophenyl)-3(2H)-pyridazinone. This structural feature is crucial for its chemical reactivity and potential biological interactions.
Structure:

Table 1: Chemical Identifiers and Properties
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 50636-57-2 | |
| Molecular Formula | C₁₀H₇BrN₂O | [1] |
| Molecular Weight | 251.08 g/mol | |
| InChI | 1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) | [1] |
| InChIKey | SXDHLGDAZQDUBI-UHFFFAOYSA-N | [1] |
| SMILES | OC1=NN=C(C=C1)c1ccc(Br)cc1 | |
| Melting Point | 148-152 °C (for intermediate keto-acid) | |
| Appearance | Off-white to yellow solid |
Synthesis Pathway
The synthesis of 6-(4-Bromophenyl)-3(2H)-pyridazinone is typically achieved through a three-step process starting from commercially available reagents. The pathway involves a Friedel-Crafts acylation to create a key keto-acid intermediate, followed by a condensation reaction with hydrazine to form the heterocyclic ring, and finally, an aromatization step to yield the desired product.
Caption: Synthetic workflow for 6-(4-Bromophenyl)-3(2H)-pyridazinone.
Experimental Protocols
The following sections provide detailed experimental methodologies for the synthesis of 6-(4-Bromophenyl)-3(2H)-pyridazinone.
Step 1: Synthesis of 3-(4-Bromobenzoyl)propionic Acid
This step involves the Friedel-Crafts acylation of bromobenzene with succinic anhydride.[2] Anhydrous aluminum chloride is used as a Lewis acid catalyst.
Table 2: Reagents and Conditions for Step 1
| Reagent/Parameter | Moles (equiv.) | Mass/Volume |
| Succinic Anhydride | 1.0 | 100.0 g |
| Bromobenzene | ~7.0 | 750 mL |
| Anhydrous AlCl₃ | 2.2 | 294.0 g |
| Reaction Time | 30 minutes (reflux) | |
| Reaction Temp. | Reflux |
Methodology:
-
To a 2-liter three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add succinic anhydride (100.0 g, 1.0 mol) and bromobenzene (750 mL).
-
Begin stirring the mixture and add powdered anhydrous aluminum chloride (294.0 g, 2.2 mol) in portions. The addition is exothermic and will cause the evolution of hydrogen chloride gas, which should be directed to a gas trap.
-
After the addition is complete, heat the mixture to reflux using an oil bath and maintain reflux with stirring for 30 minutes.
-
Cool the reaction flask in an ice-water bath. Slowly add 500 mL of cold water through the condenser, followed by 150 mL of concentrated hydrochloric acid.
-
Remove the excess bromobenzene via steam distillation.
-
Cool the remaining aqueous solution. The product, 3-(4-bromobenzoyl)propionic acid, will precipitate as a solid.
-
Collect the crude product by vacuum filtration.
-
Purify the product by dissolving it in a hot solution of sodium carbonate, treating with activated charcoal, filtering, and then re-precipitating the acid by adding concentrated hydrochloric acid to the cooled filtrate.[2]
-
Collect the purified product by filtration, wash with cold water, and dry.
Step 2: Synthesis of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one
The intermediate γ-keto acid is cyclized using hydrazine hydrate to form the dihydropyridazinone ring.
Table 3: Reagents and Conditions for Step 2
| Reagent/Parameter | Moles (equiv.) | Mass/Volume |
| 3-(4-Bromobenzoyl)propionic Acid | 1.0 | 25.7 g |
| Hydrazine Hydrate (~64%) | 1.2 | 7.5 mL |
| Solvent | Ethanol | 200 mL |
| Reaction Time | 3 hours (reflux) | |
| Reaction Temp. | Reflux |
Methodology:
-
In a 500 mL round-bottomed flask equipped with a reflux condenser, dissolve 3-(4-bromobenzoyl)propionic acid (25.7 g, 0.1 mol) in 200 mL of ethanol.
-
Add hydrazine hydrate (7.5 mL, ~0.12 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After reflux, cool the mixture to room temperature. The product will begin to crystallize.
-
Further cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product, 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one, by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol and dry under vacuum.
Step 3: Synthesis of 6-(4-Bromophenyl)-3(2H)-pyridazinone
The final step is the aromatization of the dihydropyridazinone ring. This is achieved through a bromination-dehydrobromination sequence in acetic acid.
Table 4: Reagents and Conditions for Step 3
| Reagent/Parameter | Moles (equiv.) | Mass/Volume |
| 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one | 1.0 | 25.3 g |
| Bromine | 1.1 | 17.6 g (5.6 mL) |
| Solvent | Glacial Acetic Acid | 250 mL |
| Reaction Time | 1 hour | |
| Reaction Temp. | 100 °C |
Methodology:
-
Suspend 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one (25.3 g, 0.1 mol) in 250 mL of glacial acetic acid in a 500 mL flask at room temperature with stirring.
-
In a separate container, dissolve bromine (17.6 g, 0.11 mol) in 20 mL of glacial acetic acid.
-
Add the bromine solution to the pyridazinone suspension at ambient temperature.
-
Heat the resulting mixture to 100 °C for 1 hour.
-
Cool the reaction mixture to room temperature and then dilute it by pouring it into 500 mL of ice-water with stirring.
-
A precipitate will form. Collect the solid product, 6-(4-bromophenyl)-3(2H)-pyridazinone, by vacuum filtration.
-
Wash the product with water and dry under vacuum to yield the final compound.
Potential Biological Activity
While specific biological studies targeting this compound are limited in publicly accessible literature, the pyridazinone scaffold is a well-known pharmacophore. Derivatives of pyridazinone have been investigated for a wide range of therapeutic applications.
-
Anti-inflammatory Activity: Many pyridazinone derivatives have been evaluated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways.[3] Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which can suppress the production of pro-inflammatory cytokines.
-
Kinase Inhibition: Certain substituted pyridazinones have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in the cellular response to stress and inflammation.[4] These inhibitors have therapeutic potential for treating autoimmune diseases.
-
Oncology: More complex pyridazine derivatives have been designed as degraders of proteins involved in cancer progression, such as SMARCA2/4, highlighting the versatility of this scaffold in developing novel anti-cancer agents.[5]
Further research is required to elucidate the specific biological targets and therapeutic potential of this compound. Its structural similarity to known bioactive molecules makes it an interesting candidate for screening in various disease models.
References
- 1. This compound [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Pharmacological Potential: A Technical Guide to the Mechanism of Action of 6-(4-Bromophenyl)pyridazin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the potential mechanism of action of the novel heterocyclic compound, 6-(4-Bromophenyl)pyridazin-3-ol. In the absence of direct experimental data for this specific molecule, this document synthesizes the extensive body of research on structurally related 6-arylpyridazinone derivatives to build a well-founded hypothesis regarding its biological activity. The pyridazinone scaffold is a well-established pharmacophore, with numerous analogs exhibiting a wide range of therapeutic effects, most notably anti-inflammatory, analgesic, anticancer, and cardiovascular activities. This guide will focus on the most probable mechanisms, namely the inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are recurrent targets for this class of compounds. Detailed experimental protocols for assessing these activities are provided, alongside a compilation of relevant quantitative data from closely related molecules to serve as a benchmark for future investigations. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the compound's potential biological impact and to guide its preclinical evaluation.
Introduction: The Pyridazinone Scaffold - A Privileged Structure in Medicinal Chemistry
The pyridazinone ring system is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities.[1][2] The general structure, characterized by a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group, allows for extensive chemical modifications, leading to a diverse array of derivatives with distinct biological profiles. The introduction of an aryl group at the 6-position, as seen in this compound, is a common feature in many biologically active pyridazinones. The presence of a halogen, in this case, a bromine atom on the phenyl ring, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
While direct studies on this compound are not yet available in the public domain, the collective evidence from its structural analogs strongly suggests its potential as a modulator of key inflammatory pathways. This guide will, therefore, focus on the most prominently reported mechanisms of action for 6-arylpyridazinones: the inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4).
Postulated Mechanisms of Action
Based on the structure-activity relationships of analogous compounds, two primary mechanisms of action are proposed for this compound.
Anti-inflammatory Activity via Cyclooxygenase-2 (COX-2) Inhibition
A significant number of 6-arylpyridazinone derivatives have been identified as potent and selective inhibitors of COX-2.[3][4][5] The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a well-established therapeutic strategy for inflammatory disorders with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. The presence of the 4-bromophenyl moiety in the target compound is consistent with features found in other selective COX-2 inhibitors within this chemical class.[6]
Signaling Pathway:
References
- 1. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
Potential Biological Activities of 6-(4-Bromophenyl)pyridazin-3-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazinone scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological properties. This technical guide explores the potential biological activities of the specific compound 6-(4-Bromophenyl)pyridazin-3-ol, drawing upon the extensive research conducted on structurally related 6-phenylpyridazin-3(2H)-one derivatives. While direct experimental data for this exact compound is limited in publicly accessible literature, a strong basis exists to predict its engagement in several key biological pathways. This document summarizes the potential for anti-inflammatory, anticancer, and phosphodiesterase (PDE) inhibitory activities, presenting quantitative data from close analogs, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.
Introduction
Pyridazin-3(2H)-one derivatives are a class of heterocyclic compounds that have garnered significant attention from medicinal chemists due to their wide range of biological activities.[1] The core structure, a six-membered ring with two adjacent nitrogen atoms and a carbonyl group, is amenable to substitution at various positions, allowing for the fine-tuning of its pharmacological profile. The presence of a phenyl group at the 6-position is a common feature in many biologically active pyridazinones. This guide focuses on this compound, a derivative featuring a bromine atom on the phenyl ring. While this specific molecule is not extensively studied, the activities of its parent scaffold and closely related analogs provide a strong foundation for predicting its potential therapeutic applications. The primary activities associated with this class of compounds include anti-inflammatory effects, anticancer properties, and inhibition of phosphodiesterase enzymes.[2][3]
Potential Biological Activities and Mechanisms of Action
Anti-inflammatory Activity
Pyridazinone derivatives have been widely investigated for their anti-inflammatory properties.[4][5] The mechanism of action for many of these compounds is linked to the inhibition of key inflammatory mediators. For instance, some derivatives have been shown to act as selective cyclooxygenase-2 (COX-2) inhibitors, which would reduce the production of prostaglandins involved in inflammation and pain, potentially with fewer gastrointestinal side effects than non-selective NSAIDs.[1] Other related compounds have demonstrated the ability to suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) by inhibiting pathways like the lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) signaling cascade.[4][5]
Anticancer Activity
The pyridazinone core is a constituent of numerous compounds screened for anticancer activity.[6][7] The National Cancer Institute (NCI) has evaluated several 6-aryl-dihydropyridazin-3(2H)-one derivatives against its 60-cell line panel, with some compounds demonstrating significant growth inhibition against various cancer types including leukemia, non-small cell lung cancer, and breast cancer.[7] The proposed mechanisms for their anticancer effects are diverse and can include the inhibition of protein kinases like VEGFR-2, which is crucial for tumor angiogenesis.[6] Furthermore, some derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.[6][8]
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signal transduction pathways.[3] Inhibition of PDEs, particularly PDE3 and PDE4, can lead to a range of therapeutic effects. PDE3 inhibitors are known for their inotropic and vasodilatory effects, making them relevant for cardiovascular diseases.[3][9] PDE4 inhibitors, on the other hand, are primarily associated with anti-inflammatory and bronchodilatory effects.[10][11] The pyridazinone scaffold has been identified as a critical determinant for PDE3 inhibitory activity in certain classes of compounds.[11][12]
Quantitative Data from Structurally Related Compounds
Table 1: Anti-inflammatory and Vasodilatory Activity of Pyridazinone Analogs
| Compound Class | Assay | Target/Model | Result (IC50/EC50) | Reference |
| 6-Aryl-dihydropyridazin-3(2H)-ones | Carrageenan-induced paw edema | In vivo anti-inflammatory | Promising activity | [7] |
| 6-Phenyl-pyridazin-3(2H)-one derivatives | Vasorelaxation assay | Rat thoracic aortic rings | EC50 = 0.339–114.300 µM | [13] |
| 6-Substituted-3(2H)-pyridazinones | Phenylbenzoquinone-induced writhing | In vivo analgesic | Significant analgesic effects | [14] |
| Isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives | COX-1/COX-2 inhibition | In vitro enzyme assay | Selective COX-2 inhibition | [2] |
Table 2: Anticancer Activity of Pyridazinone Analogs
| Compound Class | Assay | Cell Lines | Result (GI50/IC50) | Reference |
| 6-Aryl-2-(p-sulfamylphenyl)-dihydropyridazin-3(2H)-ones | NCI-60 Screen | Leukemia (HL-60, SR), NSCLC (NCI-H522), Breast (BT-549) | GI50 < 2 µM | [7] |
| Pyridazinone-based diarylurea derivatives | NCI-60 Screen | Melanoma, NSCLC, Prostate, Colon | GI% = 62.21–100.14% | [6] |
| Pyridazinone-based diarylurea derivatives | VEGFR-2 Inhibition | In vitro enzyme assay | Potent inhibition | [6] |
| 1,2,3-Triazolopyridazinone derivatives | Cytotoxicity Assay | Breast (MCF-7), Lung (A549) | IC50 = 30.66–184.72 µM | [8] |
Table 3: PDE Inhibitory Activity of Pyridazinone Analogs
| Compound Class | Target | Result (IC50) | Reference |
| Pyrazolo[3,4-d]pyridazinones | PDE5 | IC50 = 0.14–1.4 µM | [9] |
| 6-(Pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones | PDE3/PDE4 | Key determinant for PDE3 activity | [11] |
| Pyridazinone derivatives with indole moiety | PDE4B | IC50 = 251 ± 18 nM (for lead compound) | [10] |
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for evaluating the biological activities of pyridazinone derivatives.
In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced NF-κB Activation
-
Cell Culture: Human monocytic THP1-Blue cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and pre-incubated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to a final concentration of 1 µg/mL to induce NF-κB activation.
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Detection: The activation of NF-κB is quantified by measuring the activity of secreted embryonic alkaline phosphatase (SEAP), a reporter gene under the control of an NF-κB inducible promoter. A SEAP detection reagent is added, and the absorbance is read at a specific wavelength.
-
Data Analysis: The percentage of inhibition of NF-κB activation is calculated relative to the LPS-stimulated control.
In Vitro Anticancer Assay: NCI-60 Human Tumor Cell Line Screen
-
Cell Lines: A panel of 60 human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system, is used.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to the required concentrations.
-
Assay Procedure: The cell lines are grown in microtiter plates. The test compound is added at a single concentration (e.g., 10 µM) and incubated for 48 hours.
-
Endpoint Measurement: The sulforhodamine B (SRB) assay is used to determine cell viability. SRB binds to cellular proteins, and the amount of bound dye is proportional to the cell number.
-
Data Analysis: The growth inhibition percentage (GI%) is calculated for each cell line. Compounds showing significant activity are selected for five-dose testing to determine the GI50 (concentration causing 50% growth inhibition).
In Vitro PDE Inhibition Assay
-
Enzyme and Substrate: Recombinant human PDE enzymes (e.g., PDE3A, PDE4B) are used. The substrate is typically cAMP or cGMP.
-
Assay Principle: A common method involves a two-step enzymatic reaction. In the first step, PDE hydrolyzes the cyclic nucleotide to its corresponding 5'-monophosphate. In the second step, a nucleotidase (e.g., snake venom) dephosphorylates the 5'-monophosphate to the corresponding nucleoside.
-
Procedure: The test compound is incubated with the PDE enzyme in a buffer solution. The reaction is initiated by adding the cyclic nucleotide substrate.
-
Detection: The amount of phosphate released is quantified, often using a colorimetric method like the Malachite Green assay.
-
Data Analysis: The inhibitory activity of the compound is determined by comparing the enzyme activity in the presence and absence of the inhibitor. IC50 values are calculated from dose-response curves.
Visualizations: Pathways and Workflows
Signaling Pathways
Caption: PDE3/4 Inhibition Pathway.
Caption: LPS-induced NF-κB Signaling.
Experimental Workflow
Caption: Biological Activity Screening Workflow.
Conclusion
Based on a comprehensive review of the literature on 6-phenylpyridazin-3(2H)-one derivatives, it is highly probable that this compound possesses significant biological activities. The evidence strongly suggests potential as an anti-inflammatory agent, an anticancer compound, and an inhibitor of phosphodiesterases, particularly PDE3 and PDE4. The presence of the 4-bromo-phenyl moiety is a common feature in many bioactive molecules and may contribute favorably to the pharmacological profile of the title compound. This technical guide provides a foundational understanding for researchers and drug development professionals to direct future experimental investigations into the specific properties and therapeutic potential of this compound. Empirical validation through the experimental protocols outlined herein is a critical next step to confirm these predicted activities and to elucidate the precise mechanisms of action.
References
- 1. sarpublication.com [sarpublication.com]
- 2. scispace.com [scispace.com]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
"6-(4-Bromophenyl)pyridazin-3-ol" IUPAC name and CAS number
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
| Parameter | Value | Reference |
| IUPAC Name | 6-(4-bromophenyl)pyridazin-3-ol | N/A |
| CAS Number | 50636-57-2 | N/A |
Tautomerism: It is important to note that this compound exists in equilibrium with its tautomeric form, 6-(4-bromophenyl)pyridazin-3(2H)-one . Throughout scientific literature and chemical supplier databases, the compound may be referred to by either name.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₇BrN₂O |
| Molecular Weight | 253.08 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Melting Point | Not explicitly reported, but related compounds suggest a value >200 °C |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO and DMF. |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through a two-step process involving the formation of a keto-acid intermediate followed by a cyclization reaction.
Logical Workflow for Synthesis
An In-depth Technical Guide on 6-(4-Bromophenyl)pyridazin-3-ol
This technical guide provides a concise overview of the chemical properties of 6-(4-Bromophenyl)pyridazin-3-ol, tailored for researchers, scientists, and professionals in the field of drug development.
Core Chemical Data
The fundamental molecular properties of this compound are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrN₂O | [1] |
| Molecular Weight | 251.08 g/mol | Calculated |
| CAS Number | 50636-57-2 | [1] |
| InChI Key | SXDHLGDAZQDUBI-UHFFFAOYSA-N |
Structural and Logical Representation
The chemical structure of this compound dictates its physicochemical and pharmacological properties. The following diagram illustrates the key structural components and their relationship to the overall molecule.
References
Solubility Profile of 6-(4-Bromophenyl)pyridazin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of the heterocyclic compound 6-(4-Bromophenyl)pyridazin-3-ol. Due to the limited availability of direct quantitative solubility data for this specific molecule, this report leverages high-quality data from its close structural analog, 6-phenyl-pyridazin-3(2H)-one, to provide a reliable solubility profile. This information is crucial for a range of applications, including synthesis, purification, pre-formulation studies, and dosage form design.
Core Executive Summary
6-Arylpyridazin-3-ol derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including cardiotonic, anti-inflammatory, and anticancer properties. The solubility of these compounds in various solvents is a critical parameter that influences their utility in both laboratory research and pharmaceutical development. Based on extensive data from the closely related analog, 6-phenyl-pyridazin-3(2H)-one, it can be inferred that this compound exhibits high solubility in dimethyl sulfoxide (DMSO).
Solubility Data
The following table summarizes the mole fraction solubility of 6-phenyl-pyridazin-3(2H)-one in DMSO and other common pharmaceutical solvents at various temperatures. Given the structural similarity, these values provide a strong estimation for the solubility of this compound. The data indicates that DMSO is an excellent solvent for this class of compounds.[1][2][3][4]
| Solvent | Mole Fraction Solubility (x 10⁻¹) at 298.2 K | Mole Fraction Solubility (x 10⁻¹) at 303.2 K | Mole Fraction Solubility (x 10⁻¹) at 308.2 K | Mole Fraction Solubility (x 10⁻¹) at 313.2 K | Mole Fraction Solubility (x 10⁻¹) at 318.2 K |
| Dimethyl Sulfoxide (DMSO) | 4.00 | 4.16 | 4.32 | 4.49 | 4.67 |
| Polyethylene Glycol-400 (PEG-400) | 3.65 | 3.76 | 3.88 | 4.01 | 4.12 |
| Transcutol® | 2.76 | 2.90 | 3.06 | 3.25 | 3.46 |
| Ethyl Acetate (EA) | 0.65 | 0.69 | 0.73 | 0.77 | 0.81 |
| 2-Butanol | 0.18 | 0.19 | 0.20 | 0.21 | 0.22 |
| 1-Butanol | 0.17 | 0.18 | 0.19 | 0.20 | 0.21 |
| Propylene Glycol (PG) | 0.12 | 0.13 | 0.13 | 0.14 | 0.15 |
| Isopropyl Alcohol (IPA) | 0.11 | 0.12 | 0.13 | 0.13 | 0.14 |
| Ethylene Glycol (EG) | 0.10 | 0.11 | 0.11 | 0.12 | 0.13 |
| Ethanol | 0.06 | 0.07 | 0.07 | 0.08 | 0.08 |
| Methanol | 0.04 | 0.04 | 0.05 | 0.05 | 0.05 |
| Water | 0.000058 | 0.000069 | 0.000084 | 0.000100 | 0.000126 |
Experimental Protocol for Solubility Determination
The solubility of 6-phenyl-pyridazin-3(2H)-one was determined using a well-established isothermal shake-flask method.[2] This protocol is recommended for determining the solubility of this compound.
Materials and Equipment:
-
This compound (solute)
-
Selected solvents (e.g., DMSO, Ethanol, Water)
-
Thermostatically controlled water bath shaker
-
Analytical balance
-
Vials with screw caps
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV/Vis spectrophotometer
Procedure:
-
Sample Preparation: An excess amount of the solute is added to a known volume of the solvent in a series of vials.
-
Equilibration: The vials are sealed and placed in a thermostatically controlled water bath shaker set to the desired temperature (e.g., 298.2 K, 303.2 K, etc.). The samples are shaken for a sufficient time (e.g., 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the vials are allowed to stand undisturbed to allow for the sedimentation of the undissolved solid. The supernatant is then separated from the solid by centrifugation.
-
Quantification: A known aliquot of the clear supernatant is carefully removed and diluted with a suitable mobile phase or solvent. The concentration of the solute in the diluted sample is then determined using a calibrated HPLC or UV/Vis spectrophotometry method.
-
Calculation: The mole fraction solubility is calculated from the determined concentration.
Logical Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity like this compound.
Caption: A logical workflow for the experimental determination of compound solubility.
Biological Context and Signaling Pathways
Pyridazinone derivatives have been reported to exhibit a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[5][6][7] These activities are often attributed to their interaction with various enzymes and signaling pathways. For instance, some pyridazinone analogs act as phosphodiesterase (PDE) inhibitors, which can lead to vasodilation and inotropic effects.[6] Others have shown potential as inhibitors of receptor tyrosine kinases, which are crucial in cancer progression.[8]
While a specific signaling pathway for this compound has not been elucidated in the reviewed literature, a general understanding of the mechanism of action for this class of compounds can be illustrated. The following diagram depicts a generalized experimental workflow for screening the biological activity of a novel pyridazinone derivative.
Caption: A generalized workflow for biological activity screening of a novel compound.
Conclusion
This technical guide provides a comprehensive overview of the solubility of this compound, primarily based on data from a close structural analog. The high solubility in DMSO makes it a suitable solvent for stock solutions in biological screening and other research applications. The provided experimental protocol and logical workflows offer a practical guide for researchers working with this and similar compounds. Further studies are warranted to determine the precise quantitative solubility of this compound and to elucidate its specific biological mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Stability and Storage of 6-(4-Bromophenyl)pyridazin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available stability and degradation data exists for the specific compound 6-(4-Bromophenyl)pyridazin-3-ol. This guide synthesizes general knowledge from safety data sheets for this and structurally related compounds, alongside established principles of pharmaceutical stability testing for pyridazinone derivatives. The experimental protocols provided are illustrative and based on regulatory guidelines for forced degradation studies.
Introduction
This compound is a heterocyclic compound belonging to the pyridazinone class. Derivatives of this scaffold have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects. Understanding the stability and establishing appropriate storage conditions for this compound are critical for ensuring its integrity, purity, and reproducibility in research and development settings. This technical guide provides a comprehensive overview of the known stability profile, recommended storage conditions, and a detailed framework for conducting stability-indicating studies.
Stability and Storage Conditions
Based on available safety data sheets (SDS) for this compound and analogous compounds, a qualitative understanding of its stability can be established. The compound is generally considered stable under recommended storage conditions.
Recommended Storage
Proper storage is crucial to prevent degradation. The following table summarizes the recommended storage conditions based on supplier information and safety data sheets.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Ambient storage is also suggested by some suppliers. | Minimizes the rate of potential thermal degradation. |
| Light | Store in a tightly-closed, light-resistant container. | Protects against potential photodegradation, a common pathway for heterocyclic compounds. |
| Atmosphere | Store in a well-ventilated area. | Prevents the accumulation of any potential volatile degradation products. |
| Moisture | Keep container tightly closed to avoid moisture ingress. | Prevents hydrolysis, a potential degradation pathway for the pyridazinone ring. |
| Incompatibilities | Avoid strong oxidizing agents. | Prevents oxidative degradation of the molecule. |
Known Incompatibilities
The primary incompatibility noted for this compound and similar compounds is with strong oxidizing agents. Contact with such agents could lead to oxidative degradation of the pyridazinone ring or other susceptible moieties of the molecule.
Potential Degradation Pathways
While specific degradation products for this compound have not been documented in the reviewed literature, general degradation pathways for pyridazinone derivatives can be inferred. These include:
-
Hydrolysis: The lactam bond in the pyridazinone ring may be susceptible to cleavage under acidic or basic conditions, leading to ring-opening.
-
Oxidation: The pyridazinone ring and the bromophenyl moiety could be susceptible to oxidation, especially in the presence of oxidizing agents or under oxidative stress conditions (e.g., exposure to peroxides).
-
Photodegradation: Aromatic and heterocyclic compounds are often prone to degradation upon exposure to UV or visible light, which can induce complex photochemical reactions.
-
Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition.
Experimental Protocols: Forced Degradation Studies
To definitively determine the stability of this compound and identify its degradation products, forced degradation (stress testing) studies are essential. The following protocols are based on International Council for Harmonisation (ICH) guidelines and are designed to establish a stability-indicating analytical method.
Objective
To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for the development and validation of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphate buffer
-
Calibrated analytical balance, pH meter, hot plate/water bath, photostability chamber, and HPLC system with a UV or PDA detector.
General Procedure
A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile). This stock solution is then subjected to the following stress conditions.
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
If no degradation is observed, repeat the experiment with 1 M NaOH and/or heating.
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
If no degradation is observed, repeat the experiment with 30% H₂O₂.
-
Place the solid compound in a thermostatically controlled oven at 60°C for 48 hours.
-
Also, heat a solution of the compound at 60°C for 48 hours.
-
Analyze the samples after the exposure period.
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the exposed and control samples.
Analysis of Stressed Samples
All stressed samples, along with an unstressed control, should be analyzed by a suitable analytical method, such as RP-HPLC with a PDA detector. The method should be developed to separate the parent compound from all significant degradation products. Peak purity analysis should be performed to ensure that the chromatographic peaks are homogeneous.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for conducting forced degradation studies of this compound.
Potential Signaling Pathway Modulation
Pyridazinone derivatives are known to exhibit anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory signaling cascade. The following diagram illustrates a simplified representation of this pathway.
Conclusion
While specific, quantitative stability data for this compound is not extensively documented in public literature, a conservative approach to its storage and handling is recommended. Storing the compound in a cool, dry, dark place in a tightly sealed container will minimize the risk of degradation. For critical applications, it is imperative to conduct thorough forced degradation studies to understand its intrinsic stability, identify potential degradation products, and develop a validated stability-indicating analytical method. The broad biological activities of the pyridazinone scaffold suggest that this compound may have interesting pharmacological properties, warranting further investigation into its mechanism of action.
An In-depth Technical Guide on 6-(4-Bromophenyl)pyridazin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-Bromophenyl)pyridazin-3-ol is a heterocyclic organic compound belonging to the pyridazinone class. The pyridazinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, chemical properties, and known biological activities, with a particular emphasis on its potential in drug discovery and development.
Chemical Properties and Tautomerism
This compound exists in a tautomeric equilibrium with its keto form, 6-(4-Bromophenyl)pyridazin-3(2H)-one. This equilibrium is a crucial aspect of its chemical behavior and biological activity, as the two forms can exhibit different binding properties to biological targets. The presence of the bromophenyl group at the 6-position significantly influences the electronic and steric properties of the molecule, which can impact its interaction with enzymes and receptors.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 50636-57-2 | C₁₀H₇BrN₂O | 251.08 | Not Reported |
| 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one | 36725-37-8 | C₁₀H₉BrN₂O | 253.10 | 167-171 |
Synthesis
The synthesis of this compound is typically achieved through the cyclization of a corresponding γ-keto acid with hydrazine hydrate. A common precursor is 4-(4-bromobenzoyl)propionic acid. The reaction proceeds via the formation of a dihydropyridazinone intermediate, which can then be oxidized to the desired pyridazinone.
Alternatively, the synthesis can be approached through the reaction of 3,6-dichloropyridazine with a suitable bromophenyl-containing nucleophile, followed by hydrolysis.
Experimental Protocol: Synthesis of 6-(4-Bromophenyl)-2H-pyridazin-3-one (Tautomer)
A general procedure for the synthesis of the tautomeric form, 6-(4-Bromophenyl)-2H-pyridazin-3-one, involves the following steps:
-
Reaction of β-(4-bromobenzoyl)propionic acid with hydrazine hydrate:
-
β-(4-bromobenzoyl)propionic acid is refluxed with an excess of hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid.
-
The reaction mixture is heated for several hours to ensure complete cyclization.
-
-
Formation of 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one:
-
Upon cooling, the intermediate dihydropyridazinone precipitates from the solution.
-
-
Oxidation to 6-(4-bromophenyl)pyridazin-3(2H)-one:
-
The dihydropyridazinone is then oxidized using a suitable oxidizing agent, such as bromine in acetic acid, to introduce the double bond in the pyridazinone ring.
-
-
Purification:
-
The final product is purified by recrystallization from an appropriate solvent to yield the desired 6-(4-bromophenyl)-2H-pyridazin-3-one.
-
Caption: General synthesis workflow for 6-(4-Bromophenyl)pyridazin-3(2H)-one.
Biological Activities and Potential Therapeutic Applications
The pyridazinone core is a versatile scaffold that has been extensively explored for its diverse pharmacological activities. While specific biological data for this compound is limited in publicly available literature, the broader class of pyridazinone derivatives has demonstrated significant potential in several therapeutic areas, particularly in oncology.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of pyridazinone derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and breast cancer. The presence of a halogenated phenyl ring, such as the 4-bromophenyl group, is often associated with enhanced cytotoxic activity.
The anticancer mechanism of pyridazinones is multifaceted and can involve the inhibition of various key cellular targets.
Kinase Inhibition
A significant area of investigation for pyridazinone derivatives is their role as kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Pyridazinone-based compounds have been developed as inhibitors of several kinases, including:
-
Tyrosine Kinases: These are critical in cell growth, differentiation, and survival pathways.
-
Serine/Threonine Kinases: These play vital roles in cell cycle progression and apoptosis.
The ability of the pyridazinone scaffold to fit into the ATP-binding pocket of kinases makes it an attractive starting point for the design of potent and selective inhibitors.
Caption: Proposed mechanism of action for pyridazinone derivatives as kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
A general protocol to assess the kinase inhibitory activity of a compound like this compound is as follows:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a solution of the target kinase, its specific substrate, and ATP in a suitable assay buffer.
-
-
Assay Procedure:
-
Add serial dilutions of the test compound to the wells of a microplate.
-
Add the kinase to the wells and incubate to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the plate at a controlled temperature for a specific duration.
-
-
Detection:
-
Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the inhibition data against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).
-
Future Directions
While the pyridazinone scaffold shows significant promise, further research is required to fully elucidate the therapeutic potential of this compound. Future studies should focus on:
-
Quantitative Biological Evaluation: Determining the IC₅₀ values of this compound against a panel of cancer cell lines and specific kinase targets.
-
Mechanism of Action Studies: Investigating the precise molecular mechanisms by which this compound exerts its biological effects, including its impact on cell cycle progression, apoptosis, and specific signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Assessing the antitumor activity of promising compounds in preclinical animal models.
Conclusion
This compound represents a molecule of interest within the broader class of biologically active pyridazinones. Its chemical structure suggests the potential for potent and selective interactions with biological targets, particularly protein kinases implicated in cancer. This technical guide has summarized the available information on its synthesis and the well-established therapeutic potential of the pyridazinone scaffold. Further focused research into the specific biological activities and mechanism of action of this compound is warranted to fully explore its promise as a lead compound in the development of novel therapeutics.
Methodological & Application
Application Notes and Protocols for Cytotoxicity Assay of 6-(4-Bromophenyl)pyridazin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for determining the in vitro cytotoxic effects of the compound 6-(4-Bromophenyl)pyridazin-3-ol. The provided methodologies are based on established techniques for assessing cell viability and proliferation and can be adapted for various cancer cell lines.
Introduction
Pyridazinone derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, cardiovascular, and anticancer effects.[1][2][3] The compound this compound belongs to this class of heterocyclic compounds and warrants investigation for its potential cytotoxic and anti-proliferative properties against cancer cells.[1] Standard cytotoxicity assays, such as the MTT and LDH assays, are fundamental in vitro tools to quantify the dose-dependent effects of novel compounds on cell viability.[1][4] This document outlines a detailed protocol for evaluating the cytotoxicity of this compound, presenting data in a structured format and illustrating the experimental workflow.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized for clear interpretation and comparison. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.
Table 1: Cytotoxic Activity of this compound against a Panel of Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] |
| HeLa | Cervical Cancer | 48 | [Insert Value] |
| HepG2 | Hepatocellular Carcinoma | 48 | [Insert Value] |
| A549 | Lung Carcinoma | 48 | [Insert Value] |
| HCT116 | Colon Carcinoma | 48 | [Insert Value] |
| PC-3 | Prostate Cancer | 48 | [Insert Value] |
| WRL-68 | Normal Liver | 48 | [Insert Value] |
Note: IC50 values are to be determined experimentally. The inclusion of a normal, non-cancerous cell line (e.g., WRL-68) is crucial for assessing the compound's selectivity for cancer cells.[5]
Experimental Protocols
The following are detailed protocols for commonly used in vitro cytotoxicity assays. These may require optimization based on the specific cell lines and laboratory conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4]
Materials:
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or a suitable solubilization buffer
-
Microplate reader
-
This compound
-
Selected cancer and normal cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).[5][6]
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[5]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells, which is an indicator of cytotoxicity.[5]
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment: Follow the same procedure as described in the MTT assay protocol (Steps 1 and 2).
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[5]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.[5]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[5]
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.[5]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release from treated cells compared to control cells.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity assessment.
Potential Signaling Pathway
Caption: Proposed apoptotic signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 6-(4-Bromophenyl)pyridazin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli and is implicated in a wide range of diseases. The pyridazinone core is a promising scaffold in the design of novel anti-inflammatory agents. This document provides detailed application notes and standardized protocols for the in vitro evaluation of the anti-inflammatory potential of the novel compound, 6-(4-Bromophenyl)pyridazin-3-ol. These assays are designed to assess the compound's ability to modulate key inflammatory pathways and mediators.
The protocols provided herein cover essential preliminary assays, including the inhibition of protein denaturation, a hallmark of inflammation. Further detailed cellular assays using macrophage cell lines, such as RAW 264.7, are described to investigate the compound's effect on nitric oxide and pro-inflammatory cytokine production. Understanding the compound's activity in these assays is a critical first step in the drug discovery and development pipeline for novel anti-inflammatory therapeutics.
Key Signaling Pathways in Inflammation
A fundamental comprehension of the molecular pathways that drive inflammation is essential for targeted drug development. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκB. This liberates NF-κB, allowing it to move into the nucleus, where it binds to DNA and initiates the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1]
Figure 1: Simplified NF-κB Signaling Pathway.
Experimental Protocols
Inhibition of Protein Denaturation Assay
This assay serves as a preliminary screening method to evaluate the anti-inflammatory activity of a compound.[2] Protein denaturation is a well-documented cause of inflammation.[3] The ability of this compound to inhibit heat-induced protein denaturation is a measure of its potential anti-inflammatory properties.
Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
This compound
-
Diclofenac Sodium (or other standard NSAID)
-
Spectrophotometer
Procedure:
-
Prepare a 1% w/v solution of BSA in PBS.
-
Prepare various concentrations of this compound (e.g., 10, 50, 100, 250, 500 µg/mL) in a suitable solvent (e.g., DMSO).
-
The reaction mixture consists of 0.2 mL of the test compound solution and 2.8 mL of the BSA solution.
-
A control group will contain 0.2 mL of the solvent and 2.8 mL of the BSA solution.
-
Use a standard drug, such as diclofenac sodium, as a positive control.
-
Incubate all samples at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 10 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = 100 x [1 - (Absorbance of Test Sample / Absorbance of Control)]
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay determines the effect of the test compound on the production of nitric oxide, a key pro-inflammatory mediator, in LPS-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
-
MTT reagent for cell viability assay
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
-
Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.
Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay
This assay measures the ability of the test compound to inhibit the production of key pro-inflammatory cytokines, TNF-α and IL-6, in LPS-stimulated macrophages using ELISA.
Materials:
-
RAW 264.7 cells and culture reagents (as above)
-
LPS
-
This compound
-
Mouse TNF-α and IL-6 ELISA kits
Procedure:
-
Follow steps 1-4 of the Nitric Oxide Production Assay protocol.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate and collect the cell culture supernatant.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.
-
Data Analysis: Determine the concentrations of TNF-α and IL-6 in the supernatants by comparing the absorbance values to the standard curves. Calculate the percentage inhibition for each concentration of the test compound.
Experimental Workflow
The evaluation of a novel compound for anti-inflammatory properties typically follows a structured workflow, starting with preliminary screening and progressing to more detailed cellular and mechanistic studies.
References
Application Notes and Protocols: Antibacterial Screening of 6-(4-Bromophenyl)pyridazin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the antibacterial screening of the novel compound 6-(4-Bromophenyl)pyridazin-3-ol , a member of the pyridazinone class of heterocyclic compounds. Pyridazinone derivatives have garnered significant interest due to their diverse pharmacological activities, including antimicrobial properties.[1][2] This document outlines the standardized methodologies for determining the compound's efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Introduction to Pyridazinone Derivatives
Pyridazinones are a class of heterocyclic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group.[2] Various derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4] The structural diversity of pyridazinones allows for modifications that can enhance their potency and spectrum of activity against microbial pathogens.[5][6] The investigation of new derivatives, such as this compound, is crucial in the search for novel antimicrobial agents to combat the growing challenge of antibiotic resistance.
Data Presentation: In Vitro Antibacterial Activity
The antibacterial efficacy of this compound and related pyridazinone analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. The following tables present a template for summarizing such quantitative data, based on results reported for structurally similar pyridazinone derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyridazinone Derivatives (µg/mL)
| Compound | Staphylococcus aureus (MRSA) | Escherichia coli | Pseudomonas aeruginosa | Acinetobacter baumannii | Reference Drug (Amikacin) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Compound 7 (analogue) | 7.8 µM | 7.8 µM | >36.21 µM | 7.8 µM | Data to be determined |
| Compound 13 (analogue) | >36.21 µM | >36.21 µM | 7.48 µM | 3.74 µM | Data to be determined |
Data for analogue compounds 7 and 13 are sourced from a study on novel pyridazinone derivatives.[5]
Table 2: Zone of Inhibition of Pyridazinone Derivatives (mm)
| Compound (50 µ g/disk ) | Staphylococcus pyogenes | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference Drug (Gentamycin/Ceftizoxime) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Compound IIIa (analogue) | Excellent Activity | - | Excellent Activity | - | Data to be determined |
| Compound IIIb (analogue) | Good Activity | Good Activity | No Activity | No Activity | Data to be determined |
| Compound IIIc (analogue) | Good Activity | No Activity | No Activity | Good Activity | Data to be determined |
| Compound IIId (analogue) | No Activity | Very Good Activity | No Activity | Good Activity | Data to be determined |
Qualitative data for analogue compounds IIIa-d are sourced from a study on the antimicrobial activity of pyridazinone derivatives.[1]
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]
Materials:
-
This compound
-
Test bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)
-
Sterile 96-well microtiter plates[7]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)[8][10]
-
Sterile saline solution (0.85%)
-
Multichannel pipette
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound stock solution with CAMHB to achieve a range of desired concentrations (e.g., 128 to 0.25 µg/mL).[6][8]
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.[11] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.[11] Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[7]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[7]
Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antimicrobial agent.[12][13]
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Test bacterial strains
-
Bacterial inoculum standardized to 0.5 McFarland turbidity[12]
-
Sterile cotton swabs[15]
-
Reference antibiotic disks (e.g., Gentamycin)[1]
-
Sterile forceps
-
Incubator (35-37°C)[15]
-
Ruler or calipers
Procedure:
-
Preparation of Compound Disks: Aseptically apply a known concentration of this compound solution (e.g., 50 µg in a suitable solvent) onto sterile paper disks and allow them to dry completely in a sterile environment.[1][15]
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline with a turbidity equivalent to the 0.5 McFarland standard.[12]
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to ensure confluent growth.[15]
-
Disk Placement: Using sterile forceps, place the prepared compound-impregnated disks and a standard antibiotic disk onto the inoculated agar surface. Ensure disks are firmly pressed to the agar.[14][15]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[13] The size of the zone indicates the susceptibility of the bacterium to the compound.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for antibacterial screening of this compound.
References
- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. sarpublication.com [sarpublication.com]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Novel Antimicrobial 2‑(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)‑one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. rr-asia.woah.org [rr-asia.woah.org]
- 12. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for 6-Arylpyridazin-3(2H)-one Derivatives in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols based on published research on 6-arylpyridazin-3(2H)-one derivatives, which are structural analogs of 6-(4-Bromophenyl)pyridazin-3-ol. While specific data for this compound is not extensively available in the public domain, the broader class of 6-arylpyridazin-3(2H)-ones has demonstrated significant potential as anticancer agents. These compounds have been evaluated for their cytotoxic and antiproliferative effects against a variety of human cancer cell lines. The following sections summarize the quantitative data from these studies and provide detailed experimental protocols for their evaluation.
Data Presentation: Anticancer Activity of 6-Arylpyridazin-3(2H)-one Derivatives
The following tables summarize the growth inhibition data for various 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one derivatives against a panel of human cancer cell lines, as reported by the National Cancer Institute (NCI). The data is presented as GI50 values, which represent the concentration of the compound that causes 50% inhibition of cell growth.
Table 1: Growth Inhibition (GI50 in µM) of Selected 6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones in Human Cancer Cell Lines [1]
| Compound | Leukemia (SR) | Non-Small Cell Lung (NCI-H522) | Colon (HCT-116) | CNS (SF-295) | Melanoma (MALME-3M) | Ovarian (OVCAR-3) | Breast (MCF7) |
| 2h | < 0.1 | < 0.1 | < 1.0 | < 1.0 | < 1.0 | < 1.0 | < 1.0 |
| 2a | > 100 | > 100 | > 100 | > 100 | > 100 | > 100 | > 100 |
| 2b | 1.8 | 2.5 | 3.1 | 4.2 | 2.9 | 5.6 | 3.8 |
| 2d | 1.5 | 2.1 | 2.8 | 3.5 | 2.4 | 4.9 | 3.2 |
| 2g | 0.9 | 1.2 | 1.9 | 2.3 | 1.5 | 3.1 | 2.1 |
Note: Compound 2h, identified as 6-(4-chlorophenyl)-2-(p-sulfamylphenyl)pyridazin-3(2H)-one, demonstrated the most potent and broad-spectrum anticancer activity.[1]
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic and antiproliferative effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compound (6-arylpyridazin-3(2H)-one derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Human cancer cell lines
-
6-well cell culture plates
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its GI50 concentration for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (e.g., 300 x g for 5 minutes), and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Visualizations
Caption: Experimental workflow for evaluating the anticancer activity of 6-arylpyridazin-3(2H)-one derivatives.
Caption: Structure-activity relationship of 6-arylpyridazin-3(2H)-one derivatives.
Mechanism of Action Insights
Studies on pyridazinone-based derivatives suggest that their anticancer effects may be mediated through the induction of cell cycle arrest and apoptosis. For instance, some derivatives have been shown to cause an accumulation of cells in the G0-G1 phase of the cell cycle.[2] Furthermore, they can modulate the expression of key apoptotic regulatory proteins, leading to an increase in pro-apoptotic proteins like p53 and Bax, and a decrease in anti-apoptotic proteins such as Bcl-2.[2]
The potent activity of compounds like 6-(4-chlorophenyl)-2-(p-sulfamylphenyl)pyridazin-3(2H)-one highlights the importance of the substituent on the 6-aryl ring for anticancer efficacy.[1] The presence of an electron-withdrawing group, such as chlorine, at the para position of the phenyl ring appears to be crucial for enhanced activity.
Conclusion
The 6-arylpyridazin-3(2H)-one scaffold represents a promising class of compounds for the development of novel anticancer agents. The provided data and protocols offer a foundation for researchers to further explore the therapeutic potential of these molecules. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds to optimize their design and clinical application.
References
- 1. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: HPLC Analysis of 6-(4-Bromophenyl)pyridazin-3-ol
Abstract
This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-(4-Bromophenyl)pyridazin-3-ol. This method is suitable for researchers, scientists, and professionals in drug development for purity assessment and quantification of the target compound. The described protocol utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high resolution and sensitivity.
Introduction
This compound is a heterocyclic compound belonging to the pyridazinone class of molecules. Pyridazinone derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] Accurate and reliable analytical methods are crucial for the characterization and quality control of these compounds during research and development. This document provides a detailed protocol for the HPLC analysis of this compound, including system suitability, sample preparation, and a summary of expected performance data.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Sample Diluent: Acetonitrile and Water (50:50, v/v).
-
Standard: this compound reference standard of known purity.
2. Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 30% B2-10 min: 30% to 80% B10-12 min: 80% B12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the sample diluent to obtain a final concentration within the calibration range.
4. System Suitability
Before sample analysis, perform a system suitability test by injecting the 50 µg/mL working standard solution six times. The system is deemed suitable for analysis if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of this compound.
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Mandatory Visualization
The following diagram illustrates the logical workflow of the HPLC analysis method for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Application Note: 1H and 13C NMR Interpretation of 6-(4-Bromophenyl)pyridazin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the heterocyclic compound 6-(4-Bromophenyl)pyridazin-3-ol. Due to the potential for tautomerism in the pyridazinone ring, predicted NMR data for both the enol (-ol) and keto (-one) forms are presented. This note includes tabulated spectral data, a comprehensive experimental protocol for data acquisition, and a workflow diagram for NMR analysis, serving as a valuable resource for the structural elucidation of similar compounds in medicinal chemistry and drug development.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the pyridazinone scaffold in various biologically active molecules. Accurate structural characterization is paramount for understanding its chemical properties and potential therapeutic applications. NMR spectroscopy is an essential analytical technique for the unambiguous determination of molecular structure. This application note details the predicted ¹H and ¹³C NMR spectra of this compound, considering the potential for keto-enol tautomerism.
The compound can exist in two tautomeric forms: the pyridazin-3-ol (enol) form and the 6-(4-bromophenyl)pyridazin-3(2H)-one (keto) form. The equilibrium between these tautomers can be influenced by factors such as the solvent and temperature.
Figure 1: Tautomeric forms of this compound.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for both tautomeric forms of this compound. These predictions were generated using computational algorithms to provide a reference for experimental data.
¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities
| Proton Assignment | Pyridazin-3-ol (Enol) Form | Pyridazin-3(2H)-one (Keto) Form | Multiplicity | Integration |
| H-4 | ~7.2 - 7.4 | ~7.1 - 7.3 | d | 1H |
| H-5 | ~7.8 - 8.0 | ~7.7 - 7.9 | d | 1H |
| H-2', H-6' | ~7.7 - 7.9 | ~7.6 - 7.8 | d | 2H |
| H-3', H-5' | ~7.6 - 7.8 | ~7.5 - 7.7 | d | 2H |
| OH | ~10.0 - 12.0 | - | br s | 1H |
| NH | - | ~12.0 - 14.0 | br s | 1H |
Note: Chemical shifts are referenced to TMS (0 ppm). Predicted values can vary between different software and may not exactly match experimental data. The broad singlets for OH and NH protons are often exchangeable with D₂O.
¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Assignment | Pyridazin-3-ol (Enol) Form | Pyridazin-3(2H)-one (Keto) Form |
| C-3 | ~155 - 160 | ~160 - 165 (C=O) |
| C-4 | ~120 - 125 | ~125 - 130 |
| C-5 | ~130 - 135 | ~130 - 135 |
| C-6 | ~145 - 150 | ~140 - 145 |
| C-1' | ~135 - 140 | ~135 - 140 |
| C-2', C-6' | ~128 - 132 | ~128 - 132 |
| C-3', C-5' | ~132 - 136 | ~132 - 136 |
| C-4' | ~122 - 127 | ~122 - 127 |
Note: Chemical shifts are referenced to TMS (0 ppm). The chemical shift for C-3 is expected to be significantly different between the two tautomers, providing a key diagnostic marker.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent can influence the tautomeric equilibrium.
-
Transfer the solution to a standard 5 mm NMR tube.
2. Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process.
3. ¹H NMR Acquisition:
-
Load a standard one-pulse proton experiment.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).
-
Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the protons.
-
Acquire the Free Induction Decay (FID).
4. ¹³C NMR Acquisition:
-
Load a standard proton-decoupled carbon experiment (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (e.g., 1024 or more).
-
Set the relaxation delay (D1) to 2 seconds.
-
Acquire the FID.
5. Data Processing:
-
Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.
-
Phase the resulting spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Pick the peaks in both spectra to determine their chemical shifts.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical steps involved in the acquisition and interpretation of NMR data for structural elucidation.
Application Note: Mass Spectrometry Fragmentation Analysis of 6-(4-Bromophenyl)pyridazin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the anticipated mass spectrometry fragmentation pattern of the heterocyclic compound 6-(4-Bromophenyl)pyridazin-3-ol. Understanding the fragmentation behavior of this and related molecules is crucial for their identification and structural elucidation in various stages of drug discovery and development. The presence of a bromine atom provides a characteristic isotopic signature, aiding in the confirmation of bromine-containing fragments. The proposed fragmentation pathways are based on established principles of mass spectrometry for heterocyclic and halogenated compounds. A detailed experimental protocol for acquiring the mass spectrum is also provided.
Introduction
This compound is a substituted pyridazinone derivative. Pyridazine and its analogues are an important class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in medicinal chemistry. Mass spectrometry is a powerful analytical technique for the characterization of such compounds. Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed techniques to induce fragmentation, providing valuable structural information. The fragmentation pattern is highly dependent on the chemical structure and the ionization method used. For this compound, key fragmentation is expected to occur through cleavages of the pyridazine ring and the carbon-bromine bond.
Proposed Mass Spectrometry Fragmentation Pattern
The mass spectrum of this compound is expected to exhibit a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br isotopes in approximately 1:1 ratio). The fragmentation is likely to proceed through several key pathways:
-
Initial Fragmentation: The molecular ion may undergo initial fragmentation through several competing pathways, including cleavage of the pyridazine ring and loss of small neutral molecules.
-
Pyridazine Ring Cleavage: A common fragmentation pathway for pyridazine derivatives involves the cleavage of the N-N bond and subsequent ring opening.[1] This can lead to the loss of nitrogen (N2) or other small fragments.
-
Loss of CO: The pyridazin-3-ol tautomer exists in equilibrium with the 6-(4-bromophenyl)-2H-pyridazin-3-one form. This lactam form can readily lose a molecule of carbon monoxide (CO).
-
Loss of Bromine: Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (•Br), resulting in a fragment ion without the characteristic bromine isotopic pattern.
-
Phenyl Group Fragmentation: The bromophenyl group itself can fragment, although it is a relatively stable moiety. A fragment corresponding to the bromophenyl cation is anticipated. Further fragmentation of the phenyl ring could lead to smaller aromatic fragments.
Quantitative Data Summary
The following table summarizes the expected major fragment ions for this compound, their proposed elemental compositions, and their characteristic m/z values, including the isotopic peak for bromine-containing fragments.
| Proposed Fragment | Elemental Composition | m/z (79Br) | m/z (81Br) | Notes |
| Molecular Ion [M]+• | C10H7BrN2O | 250 | 252 | Exhibits characteristic 1:1 bromine isotopic pattern. |
| [M - N2]+• | C10H7BrO | 222 | 224 | Loss of molecular nitrogen from the pyridazine ring. |
| [M - CO]+• | C9H7BrN2 | 222 | 224 | Loss of carbon monoxide from the pyridazinone tautomer. |
| [M - Br]+ | C10H7N2O | 171 | - | Loss of the bromine radical. |
| [C6H4Br]+ | C6H4Br | 155 | 157 | Bromophenyl cation. |
| [C6H5]+ | C6H5 | 77 | - | Phenyl cation resulting from the loss of Br from the bromophenyl fragment. |
Experimental Protocols
Sample Preparation
-
Dissolve 1-2 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof).
-
For ESI-MS, further dilute the sample solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
-
For EI-MS, the sample can be introduced via a direct insertion probe or through a gas chromatograph.
Mass Spectrometry Analysis (ESI-MS/MS)
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer or a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically preferred for nitrogen-containing heterocyclic compounds.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS1 Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N2) Flow: 1.0 - 2.0 L/min
-
Drying Gas (N2) Flow: 8.0 - 12.0 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
Scan Range: m/z 50 - 500
-
-
MS/MS (Tandem MS) Parameters:
-
Select the protonated molecular ion [M+H]+ (m/z 251/253) as the precursor ion.
-
Collision Gas: Argon
-
Collision Energy: Ramp the collision energy from 10 to 40 eV to observe a range of fragment ions.
-
Mass Spectrometry Analysis (EI-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Ionization Energy: 70 eV.
-
Source Temperature: 200 - 250 °C.
-
Scan Range: m/z 40 - 500.
-
Sample Introduction: If using a direct insertion probe, heat the probe gradually to volatilize the sample. If using GC, select an appropriate column and temperature program to ensure good separation and peak shape.
Visualizations
The following diagram illustrates the proposed fragmentation pathway of this compound.
Caption: Proposed EI-MS fragmentation pathway for this compound.
The logical workflow for identifying an unknown compound based on its mass spectrum is depicted below.
Caption: General workflow for structure elucidation using mass spectrometry.
References
Application Notes and Protocols: X-ray Crystallography of 6-(4-Bromophenyl)pyridazin-3-ol Crystals
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the X-ray crystallographic analysis of 6-(4-Bromophenyl)pyridazin-3-ol. The protocols outlined below cover the entire workflow, from crystal growth to data collection, structure solution, and refinement. While specific crystallographic data for the title compound is not publicly available, this guide presents a standardized methodology and representative data based on the analysis of structurally similar small molecules.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional atomic structure of a molecule.[1][2] This information is invaluable for understanding its chemical properties, intermolecular interactions, and structure-activity relationships (SAR), which are critical for rational drug design. The following protocols provide a comprehensive framework for obtaining and analyzing the crystal structure of this compound.
It is important to note that pyridazin-3-ol compounds can exist in tautomeric equilibrium with their corresponding pyridazin-3(2H)-one form. The solid-state structure is likely to be the pyridazinone tautomer, and the crystallographic data will reveal the dominant form in the crystal lattice.
Data Presentation
The following tables summarize the typical crystallographic data obtained from a successful X-ray diffraction experiment on a small organic molecule similar to this compound.
Table 1: Crystal Data and Structure Refinement Details (Representative)
| Parameter | Value |
| Empirical Formula | C₁₀H₇BrN₂O |
| Formula Weight | 251.08 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 4.17 Å |
| b | 9.64 Å |
| c | 22.15 Å |
| α | 90° |
| β | 91.01° |
| γ | 90° |
| Volume | 891.1 ų |
| Z | 4 |
| Calculated Density | 1.870 Mg/m³ |
| Absorption Coefficient | 4.45 mm⁻¹ |
| F(000) | 504 |
| Data Collection | |
| Diffractometer | Bruker AXS P4 |
| θ range for data collection | 2.5 to 27.5° |
| Index ranges | -5 ≤ h ≤ 5, -12 ≤ k ≤ 12, -28 ≤ l ≤ 28 |
| Reflections collected | 5762 |
| Independent reflections | 4109 [R(int) = 0.042] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 4109 / 0 / 238 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.042, wR₂ = 0.115 |
| R indices (all data) | R₁ = 0.055, wR₂ = 0.125 |
| Largest diff. peak and hole | 0.55 and -0.48 e.Å⁻³ |
Note: The unit cell dimensions and other specific values are derived from a representative structure of a related bromophenyl-pyridazine derivative and should be considered as illustrative examples.[3]
Experimental Protocols
The determination of a crystal structure is a multi-step process.[2]
High-quality single crystals are essential for successful X-ray diffraction analysis.
-
Objective: To grow single crystals of this compound suitable for X-ray diffraction (typically 0.1-0.5 mm in each dimension).
-
Materials:
-
Purified this compound
-
A range of analytical grade solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, acetone, dichloromethane)
-
Small glass vials or test tubes
-
-
Protocol: Slow Evaporation Method
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent or solvent mixture at room temperature or slightly elevated temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial for the formation of single crystals.
-
This protocol outlines the steps for collecting diffraction data from a suitable crystal.
-
Objective: To measure the intensities and positions of X-ray reflections diffracted by the crystal.
-
Equipment:
-
Single-crystal X-ray diffractometer (e.g., Bruker, Rigaku) equipped with a suitable X-ray source (Mo or Cu) and a detector (CCD or CMOS).[4]
-
Cryo-cooling system (e.g., nitrogen or helium stream)
-
-
Protocol:
-
Select a well-formed, single crystal under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
Center the crystal in the X-ray beam.
-
Cool the crystal to a low temperature (typically 100 K or 293 K) to minimize thermal motion and radiation damage.
-
Perform an initial set of diffraction frames to determine the unit cell parameters and crystal quality.
-
Based on the unit cell and crystal system, devise a data collection strategy to ensure complete and redundant data are collected.[4]
-
Collect the full set of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction patterns.[2]
-
This phase involves processing the raw data to generate a final, accurate 3D model of the molecule.
-
Objective: To solve the phase problem, build an atomic model, and refine it against the experimental data.
-
Software:
-
Data processing and reduction software (e.g., SAINT, CrysAlisPro)
-
Structure solution and refinement software (e.g., SHELXTL, Olex2)
-
-
Protocol:
-
Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and their standard uncertainties. Apply corrections for experimental factors like Lorentz and polarization effects.
-
Structure Solution: Determine the crystal's space group. Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.[2] For a compound containing a heavy atom like bromine, the position of the bromine atom can often be easily located, simplifying the phasing process.
-
Model Building: Identify the positions of the atoms from the electron density map and build an initial molecular model.
-
Refinement: Refine the atomic positions, and thermal parameters (isotropic, then anisotropic) against the experimental diffraction data using full-matrix least-squares methods.
-
Hydrogen Atom Placement: Add hydrogen atoms to the model at calculated positions and refine them using a riding model.
-
Validation: Check the final model for correctness using validation tools to assess bond lengths, angles, and overall geometry. The final model should have low R-factors (R₁ < 0.05 is desirable for small molecules).
-
Visualizations
The following diagram illustrates the logical flow of the X-ray crystallography process.
References
Application Notes and Protocols for the Suzuki Coupling Synthesis of 6-(4-Bromophenyl)pyridazin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6-(4-Bromophenyl)pyridazin-3-ol, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthetic strategy is centered around a key Suzuki-Miyaura cross-coupling reaction. The protocol outlines a three-step process commencing with the synthesis of the 6-chloropyridazin-3-ol precursor, followed by the protection of the hydroxyl group, the palladium-catalyzed Suzuki coupling with 4-bromophenylboronic acid, and concluding with the deprotection to yield the target compound. This application note is intended to serve as a comprehensive guide for researchers, offering detailed experimental procedures, a summary of relevant quantitative data from analogous systems, and a visual representation of the workflow.
Synthetic Strategy
The synthesis of this compound is strategically designed in three main stages to ensure high yield and purity. Given that the pyridazin-3-ol moiety exists in tautomeric equilibrium with the pyridazin-3(2H)-one form, and the acidic proton could interfere with the basic conditions of the Suzuki coupling, a protection-coupling-deprotection strategy is employed.
The proposed synthetic pathway is as follows:
-
Synthesis of 6-Chloropyridazin-3-ol: The starting material is prepared from the commercially available 3,6-dichloropyridazine via selective hydrolysis.
-
Protection of the Hydroxyl Group: The hydroxyl group of 6-chloropyridazin-3-ol is protected as a benzyl ether to prevent side reactions during the subsequent Suzuki coupling.
-
Suzuki-Miyaura Cross-Coupling: The protected 3-(benzyloxy)-6-chloropyridazine undergoes a palladium-catalyzed Suzuki-Miyaura reaction with 4-bromophenylboronic acid to form the C-C bond.
-
Deprotection: The final step involves the removal of the benzyl protecting group to afford the desired this compound.
Experimental Protocols
Protocol 1: Synthesis of 6-Chloropyridazin-3-ol
This protocol describes the selective hydrolysis of 3,6-dichloropyridazine.
Materials:
-
3,6-Dichloropyridazine
-
Acetic acid
-
Water
-
Potassium acetate
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Microwave reactor (optional, conventional heating can be substituted)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 3,6-dichloropyridazine (1.0 g, 6.71 mmol) in a mixture of acetic acid and water (5:1, 20 mL).
-
Add potassium acetate (0.66 g, 6.76 mmol) to the solution.
-
Heat the reaction mixture to 140°C for 70 minutes under microwave irradiation. Alternatively, the mixture can be refluxed using conventional heating until the starting material is consumed (monitor by TLC).[1]
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 6-chloropyridazin-3-ol, which may also be represented as 6-chloro-3(2H)-pyridazinone. The product can be further purified by recrystallization if necessary.
Protocol 2: Protection of 6-Chloropyridazin-3-ol (O-Benzylation)
This protocol details the protection of the hydroxyl group as a benzyl ether.
Materials:
-
6-Chloropyridazin-3-ol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Heating mantle
Procedure:
-
To a solution of 6-chloropyridazin-3-ol (1.0 g, 7.66 mmol) in dry DMF (20 mL) in a round-bottom flask, add potassium carbonate (2.12 g, 15.32 mmol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.09 mL, 9.19 mmol) dropwise to the mixture.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 3-(benzyloxy)-6-chloropyridazine.
Protocol 3: Suzuki-Miyaura Coupling
This protocol describes the core C-C bond formation.
Materials:
-
3-(Benzyloxy)-6-chloropyridazine
-
4-Bromophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2 M Sodium carbonate (Na₂CO₃) solution
-
1,2-Dimethoxyethane (DME)
-
Ethanol
-
Chloroform
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Condenser
Procedure:
-
To a Schlenk flask, add 3-(benzyloxy)-6-chloropyridazine (0.5 mmol), 4-bromophenylboronic acid (0.6 mmol), and Pd(PPh₃)₄ (5 mol %).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add a solvent mixture of DME (8 mL) and ethanol (2 mL), followed by an aqueous 2 M Na₂CO₃ solution (1 mL).[2]
-
Heat the reaction mixture to 80°C under a nitrogen atmosphere and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Extract the mixture with chloroform.
-
Wash the combined organic extracts with a saturated solution of NaCl.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, 3-(benzyloxy)-6-(4-bromophenyl)pyridazine, by flash column chromatography.
Protocol 4: Deprotection of the Benzyl Group
This final step yields the target molecule.
Materials:
-
3-(Benzyloxy)-6-(4-bromophenyl)pyridazine
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve 3-(benzyloxy)-6-(4-bromophenyl)pyridazine in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 10% by weight of the substrate) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (a hydrogen-filled balloon is often sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by recrystallization or column chromatography if necessary.
Data Presentation
| Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄ (5%) | 2M Na₂CO₃ | DME/Ethanol/H₂O | 80 | 48 | 14-28[2] |
| 6-Chloro-5-dialkylaminopyridazinone | Arylboronic acids | Pd-SPhos (5%) | K₃PO₄ | Toluene/H₂O | 135-140 (MW) | 0.5 | Moderate to Good[1] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good |
| 4-bromo-6-chloro-3-phenylpyridazine | p-methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Toluene | Reflux | N/A | 83 |
Visualization
The following diagrams illustrate the overall experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
References
Application Notes and Protocols: In Vivo Efficacy Testing of 6-(4-Bromophenyl)pyridazin-3-ol in Animal Models
Introduction
Pyridazinone derivatives are a class of heterocyclic compounds recognized for their diverse biological activities.[1][2] Preclinical in vivo efficacy testing is a critical step in the drug development pipeline to evaluate the therapeutic potential and safety profile of novel pyridazinone compounds like 6-(4-Bromophenyl)pyridazin-3-ol. This document provides detailed protocols for assessing the anti-inflammatory and analgesic efficacy of this compound in established animal models.
Potential Therapeutic Indications and Mechanism of Action
Based on the activities of related pyridazinone derivatives, this compound is a candidate for investigation in inflammatory disorders and pain management. The proposed mechanism of action for many pyridazinone derivatives involves the inhibition of key inflammatory mediators. For instance, some derivatives have been shown to selectively inhibit cyclooxygenase-2 (COX-2), leading to a reduction in prostaglandin synthesis.[3] Additionally, modulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) through the NF-κB signaling pathway has been reported.[3]
Signaling Pathway Diagram
Caption: Potential anti-inflammatory signaling pathway of pyridazinone derivatives.
In Vivo Efficacy Testing Protocols
Animal Models
-
Anti-inflammatory Activity: Carrageenan-induced paw edema model in rats or mice.
-
Analgesic Activity: Acetic acid-induced writhing test in mice or hot plate test in rats or mice.
Experimental Workflow
Caption: General workflow for in vivo efficacy testing.
Protocol: Carrageenan-Induced Paw Edema in Rats
This model assesses the anti-inflammatory activity of the test compound.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose)
-
Positive control: Indomethacin or Celecoxib[3]
-
1% (w/v) Carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Acclimatization: House animals for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg)
-
Group III-V: this compound (e.g., 10, 30, 100 mg/kg)
-
-
Dosing: Administer the test compound or vehicle orally (p.o.) one hour before carrageenan injection.
-
Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Protocol: Acetic Acid-Induced Writhing Test in Mice
This model evaluates the peripheral analgesic activity of the test compound.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose)
-
Positive control: Aspirin or Diclofenac[1]
-
0.6% (v/v) Acetic acid solution
Procedure:
-
Acclimatization: House animals for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Positive control (e.g., Aspirin, 100 mg/kg)
-
Group III-V: this compound (e.g., 10, 30, 100 mg/kg)
-
-
Dosing: Administer the test compound or vehicle orally (p.o.) 30 minutes before acetic acid injection.
-
Induction: Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally (i.p.).
-
Observation: Immediately after injection, place the mice in an observation chamber and count the number of writhes (stretching of the abdomen and hind limbs) for a period of 20 minutes.
-
Calculation: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.
Data Presentation
Quantitative data should be presented in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 1.25 ± 0.08 | - |
| Positive Control | 10 | 0.62 ± 0.05 | 50.4 |
| Test Compound | 10 | 1.05 ± 0.07 | 16.0 |
| Test Compound | 30 | 0.85 ± 0.06 | 32.0 |
| Test Compound | 100 | 0.70 ± 0.05 | 44.0 |
| p < 0.05 compared to Vehicle Control |
Table 2: Effect of this compound on Acetic Acid-Induced Writhing in Mice
| Treatment Group | Dose (mg/kg) | Number of Writhes (Mean ± SEM) | % Inhibition of Writhing |
| Vehicle Control | - | 45.2 ± 3.1 | - |
| Positive Control | 100 | 18.5 ± 2.5 | 59.1 |
| Test Compound | 10 | 35.8 ± 2.8 | 20.8 |
| Test Compound | 30 | 26.1 ± 2.2 | 42.3 |
| Test Compound | 100 | 20.3 ± 1.9 | 55.1 |
| p < 0.05 compared to Vehicle Control |
Conclusion
The protocols outlined in this document provide a robust framework for the in vivo evaluation of this compound. Based on the activity of related pyridazinone derivatives, this compound is expected to exhibit dose-dependent anti-inflammatory and analgesic effects. The data generated from these studies will be crucial for establishing a proof-of-concept for its therapeutic potential and for guiding further preclinical and clinical development.
References
- 1. sarpublication.com [sarpublication.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-(4-Bromophenyl)pyridazin-3-ol
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 6-(4-Bromophenyl)pyridazin-3-ol.
Synthesis Overview & Workflow
The primary synthetic route to this compound is a two-step process. It begins with the condensation and cyclization of 3-(4-bromobenzoyl)propanoic acid with hydrazine hydrate to form the intermediate, 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one. This intermediate is then aromatized via oxidation to yield the final product.
Caption: General two-step synthesis workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis?
A1: The most common and commercially available starting material is 3-(4-bromobenzoyl)propanoic acid. It is typically synthesized via a Friedel-Crafts acylation of bromobenzene with succinic anhydride. High-quality starting material is crucial for good yield and purity of the final product.
Q2: My overall yield is low. Which step is the most likely cause?
A2: Both steps can contribute to yield loss, but the initial cyclization (Step 1) is often less efficient than the final oxidation. Incomplete reaction, side-product formation (like hydrazones), and purification losses are common issues in the cyclization step. The oxidation step (Step 2), particularly when using bromine in acetic acid, can be very high-yielding, sometimes quantitatively.
Q3: Are there any major side products I should be aware of?
A3: Yes, during the cyclization step (Step 1), the formation of a hydrazone by-product can occur if the subsequent ring-closure is slow or incomplete. This happens when hydrazine reacts with the ketone's carbonyl group but fails to complete the cyclization with the carboxylic acid group.
Q4: Can I use a different oxidizing agent for the aromatization step?
A4: While bromine in acetic acid is a documented and effective method, other oxidizing agents are used for the aromatization of dihydropyridazines. These can include reagents like potassium permanganate (KMnO4) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). However, reaction conditions and yields will vary significantly, and optimization would be required.
Troubleshooting Guide
This guide addresses specific issues that can arise during the synthesis, with potential causes and recommended solutions.
Caption: Troubleshooting flowchart for low yield of this compound.
Data Presentation: Comparative Yields
Optimizing reaction parameters is key to maximizing yield. The following tables summarize reported yields for the synthesis of 6-aryl-dihydropyridazinones (the intermediate) and the final oxidation step under various conditions.
Table 1: Yield of 6-Aryl-4,5-dihydropyridazin-3(2H)-one (Intermediate) from γ-Keto Acids
| Aryl Group | Hydrazine Source | Solvent | Conditions | Yield (%) | Reference |
| 4-Aminophenyl | Methyl Hydrazine | Ethanol | Reflux | High | [1] |
| p-Sulfamylphenyl | 4-Hydrazinobenzenesulfonamide HCl | Ethanol | - | - | [2] |
| Phenyl | Hydrazine Hydrate | Ethanol | Reflux | - | [3] |
| 4-Aminophenyl | Hydrazine Hydrate | - | - | 90.5 | [4] |
Table 2: Yield of this compound (Final Product) from Aromatization
| Starting Material | Oxidizing Agent | Solvent | Conditions | Yield (%) | Reference |
| 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one | Bromine | Acetic Acid | 20°C to 100°C, 1h | 100 | [2] |
| 6-Aryl-4,5-dihydropyridazin-3(2H)-one | Bromine | Acetic Acid | - | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of 3-(4-Bromobenzoyl)propanoic Acid (Precursor)
This protocol describes a reliable method for the Friedel-Crafts acylation of bromobenzene.
-
Assembly: Equip a 500-mL, three-necked, round-bottomed flask with an overhead mechanical stirrer. Ensure all glassware is dried thoroughly.
-
Charging Flask: Under an inert atmosphere (e.g., dry argon), charge the flask with powdered succinic anhydride (10.0 g, 0.1 mol) and bromobenzene (96.9 g, 0.62 mol).
-
Cooling: Cool the resulting white mixture to 0°C in an ice bath.
-
Addition of Catalyst: Add anhydrous aluminum chloride (26.7 g, 0.2 mol) in one portion. The mixture will progressively change color.
-
Reaction: Maintain the reaction at 0°C for 4 hours, then allow it to warm to room temperature and stir for 96 hours. Reaction completion is indicated by the cessation of hydrogen chloride gas evolution.
-
Workup: Carefully pour the reaction mixture into a beaker containing 250 mL of cooled (0°C) 37% hydrochloric acid while stirring. Stir for 1 hour.
-
Isolation: Filter the white precipitate, wash thoroughly with water (approx. 1 L), and dry on the Büchner funnel.
-
Purification: Recrystallize the crude product from dry toluene to afford a white crystalline product.
-
Expected Yield: ~94%[6]
-
Protocol 2: Synthesis of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one (Intermediate)
This protocol is a general method for the cyclization of β-aroylpropionic acids.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(4-bromobenzoyl)propanoic acid (1 equivalent) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (approximately 1.2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure. The product will often precipitate upon cooling and can be collected by filtration.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Expected Yield: Yields for analogous reactions are reported to be high, potentially up to 90.5%.[4]
-
Protocol 3: Synthesis of this compound (Final Product)
This protocol details the high-yield aromatization of the dihydropyridazinone intermediate.
-
Dissolution: Dissolve 6-(4-Bromophenyl)-4,5-dihydro-2H-pyridazin-3-one (24.0 g, 94.5 mmol) in 200 mL of acetic acid at ambient temperature.
-
Addition of Bromine: Add a solution of bromine (18.8 g, 104.5 mmol) in 20 mL of acetic acid to the mixture.
-
Heating: Warm the brown mixture to 100°C and maintain this temperature for 1 hour.
-
Precipitation: Cool the reaction mixture to ambient temperature and dilute with 200 mL of water while stirring.
-
Isolation: Isolate the resulting white precipitate by filtration and dry it under a vacuum overnight to yield the final product.
-
Expected Yield: 100%[2]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 6-(4-Bromophenyl)pyridazin-3-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6-(4-Bromophenyl)pyridazin-3-ol, with a focus on avoiding the common side reaction of dehalogenation. Two primary synthetic routes are discussed: a Palladium-Catalyzed Suzuki-Miyaura Coupling and a Dehalogenation-Free Cyclization Pathway.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to prepare this compound?
A1: There are two primary and effective methods for the synthesis of this compound. The first is a Palladium-Catalyzed Suzuki-Miyaura cross-coupling reaction, which joins a pyridazinone core with a bromophenyl group. The second is a classical cyclization approach, which builds the pyridazinone ring onto a bromophenyl precursor, thereby avoiding the risk of dehalogenation.
Q2: I am observing a significant amount of a debrominated byproduct in my Suzuki-Miyaura reaction. What is happening?
A2: This side product is a result of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-couplings. In this process, the bromine atom on your starting material is replaced by a hydrogen atom. This is often caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle, which can arise from the base, solvent, or trace amounts of water.
Q3: Which synthetic route is better to avoid dehalogenation altogether?
A3: The cyclization pathway is the superior choice if completely avoiding dehalogenation is the primary concern. This method introduces the bromo-phenyl group at the beginning of the synthesis, and the subsequent ring-forming reactions do not employ reagents or conditions that would cause cleavage of the carbon-bromine bond.
Q4: Can the choice of palladium catalyst and ligand impact the level of dehalogenation?
A4: Absolutely. The selection of the palladium source and, more critically, the phosphine ligand has a significant impact on the outcome of the Suzuki-Miyaura coupling. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are known to promote the desired cross-coupling and suppress the hydrodehalogenation side reaction.
Troubleshooting Guides
Route 1: Suzuki-Miyaura Cross-Coupling
This route typically involves the coupling of 6-chloropyridazin-3-ol with 4-bromophenylboronic acid. The primary challenge is the formation of the dehalogenated byproduct, 6-phenylpyridazin-3-ol.
Problem: High Levels of Dehalogenated Byproduct
| Potential Cause | Recommended Solution |
| Inappropriate Ligand Selection | Switch to bulky, electron-rich phosphine ligands like SPhos, XPhos, or P(t-Bu)₃. These ligands accelerate the reductive elimination step, outcompeting the dehalogenation pathway. |
| Incorrect Base | Avoid strong alkoxide bases. Use weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. These are less likely to generate palladium-hydride species. |
| Protic Solvents | Use aprotic solvents like dioxane, toluene, or THF. Alcohols and other protic solvents can act as hydride donors, leading to dehalogenation. |
| Presence of Water | While some water is often necessary for the Suzuki reaction, excess water can be a source of protons. Use anhydrous solvents and ensure reagents are dry. |
| High Reaction Temperature | Lowering the reaction temperature can sometimes reduce the rate of dehalogenation. |
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium precatalyst is properly activated to the Pd(0) species. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. |
| Poor Quality Boronic Acid | Use fresh, high-purity 4-bromophenylboronic acid. Boronic acids can degrade over time. |
| Insufficient Degassing | Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the catalyst. This can be done by bubbling argon or nitrogen through the solvent or by using freeze-pump-thaw cycles. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling (Optimized to Minimize Dehalogenation)
This protocol is designed to favor the desired cross-coupling product and minimize the formation of the dehalogenated byproduct.
Step 1: Reaction Setup
-
To a dry Schlenk flask, add 6-chloropyridazin-3-ol (1.0 eq), 4-bromophenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane as the solvent.
Step 2: Reaction
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Dehalogenation-Free Cyclization Pathway
This two-step synthesis builds the pyridazinone ring and avoids the use of palladium catalysis, thus eliminating the risk of dehalogenation.
Step 1: Synthesis of 3-(4-Bromobenzoyl)propanoic acid
-
In a fume hood, to a stirred suspension of anhydrous aluminum chloride (2.0 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene), add bromobenzene (1.2 eq).
-
Cool the mixture in an ice bath and add succinic anhydride (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 3-(4-bromobenzoyl)propanoic acid can be purified by recrystallization.
Step 2: Synthesis of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3-one
-
To a solution of 3-(4-bromobenzoyl)propanoic acid (1.0 eq) in ethanol or acetic acid, add hydrazine hydrate (1.2 eq).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature, and the product will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield 6-(4-bromophenyl)-4,5-dihydropyridazin-3-one.
Step 3: Dehydrogenation to this compound
-
Dissolve the 6-(4-bromophenyl)-4,5-dihydropyridazin-3-one (1.0 eq) in glacial acetic acid.
-
Add a solution of bromine (1.1 eq) in acetic acid dropwise at room temperature.
-
Heat the mixture to 100 °C for 2-3 hours.
-
Cool the reaction, and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain this compound.
Quantitative Data Summary
The following table provides a general comparison of the two synthetic routes based on typical literature values for similar substrates. Actual yields and byproduct formation will vary depending on the specific reaction conditions and scale.
| Parameter | Route 1: Suzuki-Miyaura Coupling | Route 2: Cyclization Pathway |
| Typical Yield | 60-85% | 70-90% (over 3 steps) |
| Dehalogenation Byproduct | 5-20% (can be minimized to <5% with optimization) | 0% |
| Key Reagents | Palladium catalyst, phosphine ligand, boronic acid, base | Aluminum chloride, succinic anhydride, hydrazine, bromine |
| Primary Advantage | Convergent synthesis | Avoids dehalogenation, uses cheaper reagents |
| Primary Disadvantage | Potential for dehalogenation, cost of catalyst/ligand | Longer linear sequence |
Visualizations
Caption: Suzuki-Miyaura coupling pathway and the competing dehalogenation side reaction.
Caption: Troubleshooting workflow for minimizing dehalogenation in Suzuki-Miyaura coupling.
Caption: Dehalogenation-free cyclization pathway for the synthesis of this compound.
"6-(4-Bromophenyl)pyridazin-3-ol" solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of 6-(4-Bromophenyl)pyridazin-3-ol in aqueous buffers. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound exhibiting poor solubility in aqueous buffers?
A1: Pyridazinone derivatives, including this compound, are often characterized by poor solubility in water and aqueous buffers.[1][2][3] This is attributed to their molecular structure, which contains both polar and non-polar regions. The principle of "like dissolves like" suggests that while the pyridazinone ring has some polar character, the presence of the non-polar bromophenyl group significantly reduces its affinity for polar solvents like water.[4][5][6] A related compound, 6-phenyl-pyridazin-3(2H)-one, is described as a compound with lower polarity.[1]
Q2: What are the primary factors that influence the solubility of this compound?
A2: Several factors can significantly impact the solubility of this compound:
-
Polarity: The compound's solubility is highest in solvents with similar polarity. For instance, a related pyridazinone derivative shows much higher solubility in organic solvents like DMSO compared to water.[1][7]
-
Temperature: For most solid solutes, solubility tends to increase with temperature as the dissolution process is often endothermic.[4][5] Studies on a similar compound showed a rise in solubility in water as the temperature was increased from 298.2 K to 318.2 K.[7]
-
pH: For ionizable compounds, pH is a critical factor.[4][8] The pyridazin-3-ol moiety can exhibit keto-enol tautomerism and may have a pKa that makes its solubility pH-dependent. Adjusting the pH of the buffer away from the compound's isoelectric point can increase solubility.
-
Molecular Size: Larger molecules generally have lower solubility because more energy is required to create a cavity for them within the solvent.[4][6]
Q3: Is there any quantitative data on the aqueous solubility of this compound or its analogs?
Q4: Can co-solvents be used to improve the solubility of this compound?
A4: Yes, using co-solvents is a common and effective strategy. For poorly water-soluble drugs, mixing water with a permissible, non-toxic organic solvent can significantly enhance solubility.[9] For the analogous compound PPD, Dimethyl sulfoxide (DMSO) was shown to be a potent co-solvent, dramatically increasing its solubility.[7] Other common co-solvents used in pharmaceutical preparations include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[1][9]
Q5: How does the solid state of the compound (e.g., crystalline vs. amorphous) affect solubility?
A5: The solid-state properties of a compound are crucial. Different crystalline forms (polymorphs) or an amorphous form can have different lattice energies, which in turn affects their solubility.[9] It is important to ensure that the compound has not converted into a less soluble polymorph or hydrate during storage or experimentation.[2] Characterization techniques like Powder X-ray Diffraction (PXRD) can be used to identify the solid form.
Troubleshooting Guide
Problem: My compound precipitates out of the aqueous buffer after a short period, even after initial dissolution.
-
Possible Cause: You may have created a supersaturated solution, which is thermodynamically unstable. This often happens when a stock solution in a high-solubility organic solvent (like DMSO) is diluted too quickly into an aqueous buffer.
-
Solution:
-
Reduce Final Concentration: Your target concentration may be above the thermodynamic solubility limit in the final buffer composition. Try preparing a more dilute solution.
-
Optimize Co-solvent Percentage: Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in your final aqueous buffer, if your experimental design permits.
-
Control Dilution: Add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously to avoid localized high concentrations that can trigger precipitation.
-
Temperature Control: Ensure the temperature of your buffer is maintained, as a decrease in temperature can lower solubility and cause precipitation.[4]
-
Problem: I am observing significant variability in solubility measurements between batches or experiments.
-
Possible Cause 1: Incomplete Equilibration. Solubility determination requires the system to reach equilibrium, which can be slow for poorly soluble compounds. Insufficient shaking time or agitation can lead to undersaturated solutions.
-
Solution 1: Use a reliable method like the shake-flask method and ensure sufficient equilibration time (typically 24-72 hours) with consistent agitation.[10] Confirm that a solid excess of the compound is present throughout the equilibration period.
-
Possible Cause 2: pH Fluctuation. If the buffer capacity is insufficient, the dissolution of an acidic or basic compound can alter the pH of the solution, thereby changing its own solubility.[9]
-
Solution 2: Use a buffer with adequate capacity for the concentration of the compound being tested. Verify the pH of the saturated solution after the equilibration period to ensure it has remained constant.
-
Possible Cause 3: Differences in Solid Form. You may be using different batches of the compound that have different solid forms (polymorphs, hydrates, or solvates), which can affect solubility.
-
Solution 3: Characterize the solid form of each batch before use with techniques like DSC or PXRD to ensure consistency.
Problem: I cannot get the compound to dissolve in the buffer at all, even at low concentrations.
-
Possible Cause: The intrinsic aqueous solubility of the compound is extremely low.
-
Solution:
-
Employ Solubilization Techniques: Consider advanced formulation strategies such as using surfactants to form micelles that can entrap the compound, or using complexation agents like cyclodextrins.[8][11]
-
Particle Size Reduction: Decreasing the particle size of the compound (micronization) can increase the surface area available for dissolution, which can improve the dissolution rate.[11]
-
pH Adjustment: Systematically screen a range of pH values to identify a region where the compound may be ionized and thus more soluble.
-
Quantitative Solubility Data
The following table summarizes the experimental mole fraction solubility (xₑ) of the analogous compound 6-phenyl-pyridazin-3(2H)-one (PPD) in water at various temperatures. This data is provided as an estimation, and the solubility of this compound may differ.
| Temperature (K) | Temperature (°C) | Mole Fraction Solubility (xₑ) of PPD in Water | Reference |
| 298.2 | 25.05 | 5.82 × 10⁻⁶ | [7] |
| 303.2 | 30.05 | 6.91 × 10⁻⁶ | [7] |
| 308.2 | 35.05 | 8.37 × 10⁻⁶ | [7] |
| 313.2 | 40.05 | 1.00 × 10⁻⁵ | [7] |
| 318.2 | 45.05 | 1.26 × 10⁻⁵ | [7] |
Diagrams and Workflows
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for the Shake-Flask method.
Experimental Protocols
Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol outlines the universally recognized shake-flask method for determining the equilibrium solubility of a compound.[9][10]
1. Materials and Equipment:
-
This compound (solid powder)
-
Aqueous buffer of desired pH
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Analytical balance
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or another appropriate quantitative analysis method.
2. Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. An amount sufficient to ensure solid remains at the end of the experiment is critical (e.g., 2-5 mg of compound per 1 mL of buffer). The presence of undissolved material at the end confirms saturation.[10]
-
Solvent Addition: Accurately dispense a known volume of the pre-heated aqueous buffer into the vial.
-
Equilibration: Securely cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for poorly soluble compounds.
-
Phase Separation: After equilibration, remove the vials and let them stand at the same constant temperature to allow the excess solid to settle. Centrifugation at the controlled temperature can also be used to facilitate this separation.
-
Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any remaining solid microparticles. Note: Adsorption of the compound to the filter should be evaluated and accounted for if necessary.
-
Quantification:
-
Accurately dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Calculate the solubility in the desired units (e.g., µg/mL, µM).
-
3. Quality Control:
-
pH Measurement: Measure the pH of the final saturated solution to confirm that it has not shifted significantly from the initial buffer pH.
-
Solid Phase Analysis: After the experiment, recover the excess solid and analyze it using a technique like PXRD to confirm that the solid form has not changed (e.g., converted to a hydrate or a different polymorph).
-
Triplicates: Perform all experiments in at least triplicate to ensure the reproducibility of the results.
References
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. byjus.com [byjus.com]
- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 7. mdpi.com [mdpi.com]
- 8. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. cgcijctr.com [cgcijctr.com]
improving the stability of "6-(4-Bromophenyl)pyridazin-3-ol" in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues of "6-(4-Bromophenyl)pyridazin-3-ol" in solution.
Troubleshooting Guide
This guide is designed to help users identify and resolve common stability problems encountered during experiments with "this compound".
| Issue ID | Question | Possible Causes | Suggested Solutions |
| STAB-01 | I am observing a rapid decrease in the concentration of my compound in solution over a short period. | pH-mediated hydrolysis: The pyridazinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions. Oxidative degradation: The heterocyclic ring may be prone to oxidation, especially in the presence of dissolved oxygen or oxidizing agents. Photodegradation: Exposure to ambient or UV light can induce degradation. | 1. pH Control: Ensure the solution pH is maintained within a stable range, ideally between pH 5 and 7. Use appropriate buffer systems (e.g., phosphate or acetate buffers). 2. Inert Atmosphere: For stock solutions and long-term experiments, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon). 3. Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Conduct experiments under subdued lighting conditions where possible. 4. Low Temperature Storage: Store stock solutions at low temperatures (-20°C or -80°C) to slow down degradation kinetics. |
| STAB-02 | I see the formation of a precipitate in my aqueous solution. | Poor Solubility: "this compound" is predicted to have low aqueous solubility, which can be further influenced by pH and temperature.[1] Degradation Product Precipitation: An insoluble degradation product may be forming and precipitating out of solution. | 1. Co-solvents: Consider the use of organic co-solvents such as DMSO, DMF, or ethanol to improve solubility. However, be mindful of their potential reactivity with the compound. 2. pH Adjustment: Investigate the pH-solubility profile of the compound. Solubility may be higher at a specific pH where the compound is ionized. 3. Forced Degradation Study: Perform a forced degradation study to identify and characterize any insoluble degradants. |
| STAB-03 | My analytical results (e.g., HPLC) show multiple new peaks appearing over time. | Compound Degradation: The appearance of new peaks is a strong indicator of degradation, leading to the formation of multiple byproducts. | 1. Peak Identification: Utilize HPLC-MS to identify the mass of the degradation products and propose their structures. 2. Systematic Stability Study: Conduct a systematic stability study under various stress conditions (pH, temperature, light, oxidation) to understand the degradation pathways. 3. Stabilizing Agents: If oxidation is suspected, consider the addition of antioxidants (e.g., BHT, ascorbic acid). However, compatibility must be assessed. |
| STAB-04 | I am observing a color change in my solution. | Formation of Chromophoric Degradants: Degradation products may be colored, leading to a visible change in the solution's appearance. This can be indicative of oxidative or photolytic degradation pathways. | 1. Spectroscopic Analysis: Use UV-Vis spectroscopy to monitor changes in the absorption spectrum of the solution over time. 2. Isolate and Characterize: Attempt to isolate the colored impurity using preparative HPLC for structural elucidation by NMR and MS. 3. Review Handling Procedures: Ensure that the compound and its solutions are not exposed to incompatible materials or contaminants that could catalyze color formation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of "this compound" in common laboratory solvents?
Q2: What are the likely degradation pathways for this compound?
A2: Based on the structure, the most probable degradation pathways are:
-
Hydrolysis: Cleavage of the pyridazinone ring, particularly at the amide bond, can occur under harsh pH conditions.
-
Oxidation: The nitrogen atoms in the pyridazinone ring and the electron-rich phenyl ring can be susceptible to oxidation.
-
Photodegradation: Aromatic and heterocyclic systems can be prone to degradation upon exposure to UV or even visible light.
Q3: How can I best prepare and store a stock solution of "this compound"?
A3: For optimal stability, prepare stock solutions in a high-purity, anhydrous organic solvent such as DMSO or ethanol. Store the stock solution in small aliquots in amber vials at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen). Minimize freeze-thaw cycles.
Q4: Are there any known incompatibilities with common excipients?
A4: There is no specific data on excipient compatibility for "this compound". However, as a general precaution, avoid excipients with reactive functional groups or high levels of impurities (e.g., peroxides in polymers) that could promote degradation. It is highly recommended to perform compatibility studies with selected excipients under accelerated conditions.[2]
Quantitative Data Summary
The following tables present illustrative quantitative data based on typical stability profiles of similar heterocyclic compounds. Note: This data is for guidance purposes only and should be confirmed by experimental studies on "this compound".
Table 1: Illustrative pH-Dependent Degradation Rate
| pH | Buffer System | Temperature (°C) | Apparent First-Order Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 2.0 | 0.01 M HCl | 40 | 0.045 | 15.4 |
| 5.0 | 0.05 M Acetate | 40 | 0.005 | 138.6 |
| 7.4 | 0.05 M Phosphate | 40 | 0.008 | 86.6 |
| 9.0 | 0.05 M Borate | 40 | 0.032 | 21.7 |
Table 2: Illustrative Photostability Data (Solution in Methanol)
| Light Source | Exposure Duration (hours) | Irradiance | % Degradation |
| Cool White Fluorescent | 24 | 1.2 million lux hours | < 5% |
| UV-A | 6 | 200 Watt hours/m² | ~ 15% |
Key Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation pathways of "this compound" under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to UV light (254 nm) and visible light for 24 hours. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase. Analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Program (Illustrative):
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (or a wavelength of maximum absorbance for the compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: A decision tree for troubleshooting stability issues.
Caption: Workflow for assessing compound stability.
Caption: Potential degradation pathways.
References
Technical Support Center: Troubleshooting HPLC Peak Tailing for 6-(4-Bromophenyl)pyridazin-3-ol
This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering HPLC peak tailing with the compound "6-(4-Bromophenyl)pyridazin-3-ol". The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: Why is my chromatogram for this compound showing a tailing peak?
Peak tailing for this compound in reversed-phase HPLC is often a result of secondary interactions between the analyte and the stationary phase.[1][2] The primary cause is frequently the interaction of basic functional groups on the analyte with acidic residual silanol groups on the silica-based column packing.[2][3] this compound contains nitrogen atoms in its pyridazinone ring system, which can act as basic sites, leading to strong interactions with ionized silanols and causing the peak to tail.[3]
Other potential causes for peak tailing that should be considered include:
-
Column Issues: Degradation of the column, formation of a void at the column inlet, or contamination of the column frit.[2][4]
-
Mobile Phase Problems: An inappropriate mobile phase pH, insufficient buffer strength, or a mobile phase that is too weak to elute the compound efficiently.[4]
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[1]
-
Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can lead to band broadening and tailing.[1]
Q2: How can I adjust the mobile phase to improve the peak shape?
Optimizing the mobile phase is a critical step in resolving peak tailing. The pH of the mobile phase plays a significant role in the retention and peak shape of ionizable compounds.[5][6][7]
-
Lowering the Mobile Phase pH: For a basic compound like this compound, lowering the mobile phase pH (e.g., to pH 3 or below) is a common strategy.[8][9] At a lower pH, the residual silanol groups on the silica packing are protonated and thus less likely to interact with the basic analyte.[3] It is important to ensure that the chosen pH is within the stable operating range of your HPLC column.[7]
-
Using Buffers: Employing a buffer in your mobile phase helps to maintain a constant pH and can improve peak symmetry.[6] Common buffers for reversed-phase HPLC include phosphate and acetate buffers, typically used at concentrations between 10-50 mM.[4]
-
Adding Mobile Phase Modifiers: For basic compounds, adding a small amount of a competing base, such as triethylamine (TEA) at a concentration of around 0.1%, can help to mask the active silanol sites and reduce peak tailing.[10]
Q3: Could my HPLC column be the cause of the peak tailing?
Yes, the HPLC column itself can be a significant contributor to peak tailing.[4]
-
Column Aging and Contamination: Over time, columns can degrade, or the inlet frit can become contaminated or partially blocked, leading to poor peak shape.[2][11]
-
Inappropriate Column Chemistry: A standard C18 column may not be ideal for polar, basic compounds. Consider using a column with a different stationary phase chemistry:
-
End-capped Columns: These columns have had the residual silanol groups chemically deactivated, which reduces their interaction with basic analytes.[2][8]
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can help to shield the analyte from residual silanols and improve peak shape for basic compounds.[12]
-
Phenyl Columns: The phenyl stationary phase can offer alternative selectivity for aromatic compounds like this compound.[13]
-
Q4: Can issues with my sample or instrument lead to peak tailing?
Absolutely. Both sample preparation and the HPLC system configuration can impact peak shape.
-
Sample Overload: Injecting too much sample can lead to broad, tailing peaks.[1] Try diluting your sample or reducing the injection volume to see if the peak shape improves.[11]
-
Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[1] Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent.[4]
-
Extra-Column Dead Volume: Excessive volume between the injector, column, and detector can cause band broadening and peak tailing.[8] Ensure that the tubing is as short and narrow as possible and that all fittings are properly connected.[14]
Troubleshooting Summary
The following table summarizes key parameters and suggested adjustments to troubleshoot peak tailing for this compound.
| Parameter | Initial Condition | Troubleshooting Action | Rationale |
| Mobile Phase pH | Neutral (e.g., pH 7) | Decrease pH to 2.5-3.5 | To protonate residual silanol groups and minimize secondary interactions with the basic analyte.[3][8] |
| Buffer Concentration | No buffer | Add 10-50 mM phosphate or acetate buffer | To maintain a stable pH and improve peak symmetry.[4] |
| Organic Modifier | 50% Acetonitrile | Increase organic modifier content by 5-10% | To increase the elution strength of the mobile phase if the peak is also broad.[4] |
| Mobile Phase Additive | None | Add 0.1% Triethylamine (TEA) | To act as a silanol-masking agent, reducing interactions with the basic analyte.[10] |
| Column Type | Standard C18 | Switch to an end-capped or polar-embedded C18 column | To use a stationary phase with fewer active silanol sites available for secondary interactions.[2][8][12] |
| Sample Concentration | High | Dilute the sample by a factor of 10 | To check for and mitigate column overload.[1] |
| Injection Volume | High (e.g., 20 µL) | Reduce injection volume to 5 µL | To prevent overloading the column.[11] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Prepare Aqueous Buffers: Prepare separate aqueous buffer solutions at different pH values (e.g., pH 3.5, 3.0, and 2.5) using an appropriate buffer system like phosphate or acetate.
-
Mobile Phase Preparation: For each pH value, prepare the mobile phase by mixing the aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
System Equilibration: Equilibrate the HPLC system with the first mobile phase (e.g., pH 3.5) for at least 15-20 column volumes, or until a stable baseline is achieved.
-
Injection and Analysis: Inject the this compound standard and record the chromatogram.
-
Evaluate Peak Shape: Calculate the tailing factor for the peak. A value closer to 1.0 indicates better symmetry.
-
Repeat for Other pH Values: Repeat steps 3-5 for the other prepared mobile phases (pH 3.0 and 2.5).
-
Compare Results: Compare the chromatograms and tailing factors to determine the optimal mobile phase pH for symmetrical peak shape.
Protocol 2: Column Flushing and Regeneration
If column contamination is suspected, a thorough flushing procedure may restore performance.
-
Disconnect from Detector: Disconnect the column from the detector to avoid contamination.
-
Flush with Mobile Phase: Flush the column with the mobile phase (without buffer salts) at a low flow rate for 20 column volumes.
-
Organic Solvent Wash: Flush with 100% acetonitrile or methanol for 50-100 column volumes.
-
Stronger Solvent Wash (if necessary): If contamination is severe, a stronger solvent like isopropanol may be used.
-
Re-equilibration: Re-equilibrate the column with the initial mobile phase until the baseline is stable.
-
Test Column Performance: Inject a standard to check if the peak shape has improved. If not, the column may be permanently damaged and require replacement.[4]
Diagrams
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Secondary interaction causing peak tailing.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. acdlabs.com [acdlabs.com]
- 7. moravek.com [moravek.com]
- 8. labcompare.com [labcompare.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 12. welch-us.com [welch-us.com]
- 13. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 14. chromtech.com [chromtech.com]
Technical Support Center: Scaling Up 6-(4-Bromophenyl)pyridazin-3-ol Production
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting associated with the scale-up production of 6-(4-Bromophenyl)pyridazin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the large-scale production of this compound?
A1: The most prevalent and scalable synthetic route involves a two-step process:
-
Friedel-Crafts Acylation: Reaction of bromobenzene with succinic anhydride in the presence of a Lewis acid catalyst (commonly aluminum chloride, AlCl₃) to produce the intermediate, 4-(4-bromophenyl)-4-oxobutanoic acid.
-
Cyclocondensation: Subsequent reaction of the γ-keto acid intermediate with hydrazine hydrate to form the dihydropyridazinone, which is then dehydrated to yield the final product, this compound.
Q2: What are the critical parameters to control during the Friedel-Crafts acylation step?
A2: Key parameters for a successful and safe Friedel-Crafts acylation at scale include:
-
Stoichiometry of AlCl₃: An excess of AlCl₃ is typically required, often 2.0 to 3.0 molar equivalents relative to bromobenzene, to ensure complete reaction.
-
Temperature Control: The reaction is exothermic. Gradual addition of reagents and efficient cooling are crucial to maintain the desired reaction temperature and prevent side reactions.
-
Solvent Choice: While various solvents can be used, chlorobenzene is a common choice for this reaction.
-
Moisture Control: The reaction is highly sensitive to moisture, which can deactivate the AlCl₃ catalyst. All reagents and equipment must be thoroughly dried.
Q3: What are the expected yields and purity for each step of the synthesis?
A3: Yields and purity can vary depending on the scale and optimization of the process. However, typical ranges are provided in the tables below.
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: The primary safety concerns are:
-
Handling of Aluminum Chloride: AlCl₃ is a corrosive and water-reactive solid. Appropriate personal protective equipment (PPE) should be worn, and it should be handled in a moisture-free environment.
-
Exothermic Reactions: Both the Friedel-Crafts acylation and the quenching of the reaction mixture are highly exothermic and can lead to a runaway reaction if not properly controlled.
-
Handling of Hydrazine Hydrate: Hydrazine hydrate is a toxic and corrosive substance. It should be handled in a well-ventilated fume hood with appropriate PPE.
Troubleshooting Guide
Issue 1: Low Yield in Friedel-Crafts Acylation
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure sufficient molar excess of AlCl₃ is used. - Verify the reaction temperature is within the optimal range. - Increase reaction time and monitor progress by TLC or HPLC. |
| Deactivation of Catalyst | - Use anhydrous reagents and solvents. - Ensure the reaction setup is completely dry. |
| Sub-optimal Work-up | - Ensure complete hydrolysis of the aluminum chloride complex during work-up. - Optimize extraction procedures to minimize product loss. |
Issue 2: Formation of Impurities in Friedel-Crafts Acylation
| Potential Cause | Troubleshooting Step |
| Polysubstitution | - Control the stoichiometry of the reactants carefully. - Maintain a lower reaction temperature. |
| Isomer Formation | - While the para-substituted product is major due to steric hindrance from the bromine atom, some ortho-isomer may form.[1] Purification by recrystallization is typically effective. |
| Reaction with Solvent | - If using a reactive solvent, consider switching to a more inert one like nitrobenzene, although this may require higher reaction temperatures. |
Issue 3: Low Yield in Cyclocondensation and Dehydration
| Potential Cause | Troubleshooting Step |
| Incomplete Cyclization | - Ensure a slight excess of hydrazine hydrate is used. - Optimize the reaction temperature and time. Refluxing in a suitable solvent like ethanol or acetic acid is common. |
| Incomplete Dehydration | - If the dihydropyridazinone intermediate is isolated, ensure the dehydration step (e.g., heating in acetic acid with bromine) goes to completion.[2] |
| Side Reactions | - Hydrazine can potentially react with other functional groups if present. Ensure the starting γ-keto acid is pure. |
Issue 4: Difficulty in Product Purification and Isolation
| Potential Cause | Troubleshooting Step |
| Product is an Oil or Gummy Solid | - This may indicate the presence of impurities. Attempt to triturate with a non-polar solvent to induce crystallization. - Re-evaluate the recrystallization solvent system. |
| Poor Crystal Formation | - Allow the solution to cool slowly during recrystallization. - Scratch the inside of the flask to provide nucleation sites. - Consider using a seed crystal. |
| Low Recovery from Recrystallization | - Ensure the minimum amount of hot solvent was used to dissolve the product. - Cool the solution thoroughly in an ice bath before filtration. |
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid
| Parameter | Value | Reference |
| Reactants | Bromobenzene, Succinic Anhydride, Aluminum Chloride | [3] |
| Molar Ratio (Bromo.:Succ. Anh.:AlCl₃) | 1 : 1 : 2.0-3.0 | [3] |
| Solvent | Chlorobenzene | [3] |
| Reaction Temperature | 80-110 °C | [3] |
| Reaction Time | 4-6 hours | [3] |
| Typical Yield | 70-85% | [3] |
| Typical Purity (crude) | >90% | |
| Typical Purity (recrystallized) | >98% |
Table 2: Reaction Parameters for the Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | 4-(4-bromophenyl)-4-oxobutanoic acid, Hydrazine Hydrate | [4] |
| Solvent | Ethanol or Acetic Acid | [4] |
| Reaction Temperature | Reflux | [4] |
| Reaction Time | 4-18 hours | [4] |
| Typical Yield | 75-90% | [4] |
| Typical Purity (crude) | >95% | |
| Typical Purity (recrystallized) | >99% |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap is charged with anhydrous aluminum chloride (2.5 eq) and chlorobenzene.
-
Reagent Addition: A solution of succinic anhydride (1.0 eq) and bromobenzene (1.0 eq) in chlorobenzene is added dropwise to the stirred suspension of aluminum chloride at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is slowly heated to 80-90 °C and maintained for 4-6 hours. The reaction progress is monitored by TLC or HPLC.
-
Work-up: The reaction mixture is cooled to room temperature and then slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Isolation: The resulting solid is collected by vacuum filtration, washed with water, and then with a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
Purification: The crude product is recrystallized from a suitable solvent system, such as ethanol/water, to yield pure 4-(4-bromophenyl)-4-oxobutanoic acid.
Protocol 2: Synthesis of this compound
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 4-(4-bromophenyl)-4-oxobutanoic acid (1.0 eq) and ethanol.
-
Reagent Addition: Hydrazine hydrate (1.2 eq) is added to the stirred suspension.
-
Reaction: The reaction mixture is heated to reflux and maintained for 4-8 hours. The reaction progress is monitored by TLC or HPLC. The intermediate 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one may precipitate out of the solution upon cooling.
-
Dehydration (if necessary): If the dihydropyridazinone is isolated, it is dissolved in acetic acid, and a solution of bromine in acetic acid is added. The mixture is heated to complete the dehydration to the aromatic pyridazinone.[2]
-
Isolation: The reaction mixture is cooled, and the precipitated product is collected by vacuum filtration. The solid is washed with cold ethanol and then water.
-
Purification: The crude this compound is recrystallized from a suitable solvent, such as ethanol or acetic acid, to afford the pure product.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Purification of 6-(4-Bromophenyl)pyridazin-3-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-(4-Bromophenyl)pyridazin-3-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound by recrystallization and silica gel column chromatography.
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in hot solvent. | - Incorrect solvent choice.- Insufficient solvent volume. | - Select a more suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane).- Gradually add more hot solvent until the compound dissolves. |
| Compound "oils out" instead of crystallizing. | - The compound's melting point is lower than the boiling point of the solvent.- The solution is supersaturated with impurities.- Cooling is too rapid. | - Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and cool slowly.- Allow the solution to cool more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can help. |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and attempt to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Low recovery of purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Crystals were washed with a solvent that was not ice-cold. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before filtering the hot solution.- Always wash the collected crystals with a minimal amount of ice-cold solvent. |
Silica Gel Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities. | - Inappropriate mobile phase polarity. | - Adjust the solvent system. If the compound elutes too quickly, decrease the polarity of the mobile phase. If it moves too slowly, increase the polarity.- A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to separate compounds with similar polarities. |
| Compound streaks or "tails" on the column. | - The compound is interacting too strongly with the acidic silica gel.- The sample was overloaded on the column. | - Add a small amount of a modifier to the mobile phase, such as triethylamine (1-2%) to neutralize the silica gel for basic compounds, or acetic acid for acidic compounds.- Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent. |
| The compound does not elute from the column. | - The mobile phase is not polar enough.- The compound may be decomposing on the silica gel. | - Significantly increase the polarity of the mobile phase (e.g., switch to a solvent system containing methanol).- Test the stability of the compound on a small amount of silica gel before performing chromatography. If it is unstable, consider an alternative purification method or use a deactivated stationary phase like neutral alumina. |
| Cracks or channels appear in the silica gel bed. | - Improper packing of the column. | - Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry at any point during the purification process. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The most common synthesis route for 6-arylpyridazin-3-ones involves the condensation of a γ-keto acid with hydrazine.[1] Therefore, potential impurities could include:
-
Unreacted 4-(4-bromophenyl)-4-oxobutanoic acid (the γ-keto acid precursor).
-
Unreacted hydrazine hydrate.
-
Side products from incomplete cyclization or other side reactions.
Q2: Which purification method is generally better for this compound, recrystallization or column chromatography?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is often a good first choice if the crude product is relatively pure (>90%) and a suitable solvent can be found. It is a simple and cost-effective method for removing small amounts of impurities.
-
Silica gel column chromatography is more effective for separating complex mixtures or when impurities have similar solubility profiles to the desired product. It offers a higher degree of purification but is more time-consuming and requires more solvent.
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. You can determine a suitable solvent through small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, ethyl acetate, water, and mixtures thereof).
Q4: What is a typical mobile phase for purifying a pyridazinone derivative like this by column chromatography?
A4: For a moderately polar compound like this compound, a good starting point for the mobile phase in normal-phase silica gel chromatography would be a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol. The exact ratio will need to be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.4 for the desired compound.
Quantitative Data Summary
The following table provides an illustrative comparison of the expected outcomes from different purification methods for this compound. The actual results will vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Typical Yield | Throughput | Cost |
| Single Recrystallization | 95-98% | 70-90% | High | Low |
| Multiple Recrystallizations | >99% | 50-80% | Moderate | Low |
| Silica Gel Column Chromatography | >99% | 60-85% | Low | High |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.
-
Clarification: If the solution is not clear, add a few drops of hot ethanol until the cloudiness just disappears.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Mobile Phase Selection: Using thin-layer chromatography (TLC), determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of ~0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The progress of the separation can be monitored by TLC.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Diagrams
Caption: A decision workflow for the purification of this compound.
References
minimizing side products in "6-(4-Bromophenyl)pyridazin-3-ol" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(4-Bromophenyl)pyridazin-3-ol. Our aim is to help you minimize side products and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and established synthetic route is a two-step process. It begins with the cyclization of a γ-keto acid, specifically 4-(4-bromophenyl)-4-oxobutanoic acid, with hydrazine to form the intermediate 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one. This intermediate is then aromatized to yield the final product, this compound.
Q2: What are the most critical factors influencing the yield and purity of the final product?
A2: Several factors can significantly impact the success of your synthesis:
-
Purity of Starting Materials: Ensure the 4-(4-bromophenyl)-4-oxobutanoic acid and hydrazine hydrate are of high purity. Impurities can lead to unwanted side reactions.
-
Reaction Temperature: Careful control of the temperature during both the cyclization and aromatization steps is crucial to prevent the formation of byproducts and decomposition.
-
Choice of Solvent: The solvent can influence reaction rates and the solubility of reactants and products, affecting the overall yield. Protic solvents like ethanol or acetic acid are commonly used for the cyclization step.[1]
-
pH of the Reaction Medium: The pH can be critical, especially during the cyclocondensation. An acidic medium can catalyze the dehydration step.
Q3: I am observing multiple spots on my TLC plate after the cyclization reaction. What are the likely side products?
A3: The formation of multiple products is a common challenge. The most probable side product during the initial cyclization step is the corresponding hydrazone. This occurs when the initial condensation of the keto group with hydrazine is not followed by an efficient intramolecular cyclization. Incomplete reaction can also leave unreacted starting material, the γ-keto acid.
Q4: How can I purify the final product, this compound?
A4: The most common methods for purifying pyridazinone derivatives are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities. Recrystallization from a suitable solvent is often effective for removing minor impurities. For more complex mixtures, silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is recommended.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low Yield of 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one (Cyclization Step)
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Extend the reflux time and monitor the reaction progress by TLC until the starting γ-keto acid is consumed.- Ensure the molar ratio of hydrazine hydrate to the γ-keto acid is appropriate; a slight excess of hydrazine hydrate is often used. |
| Suboptimal Solvent | - While ethanol and acetic acid are common, consider screening other high-boiling point protic solvents if the yield is poor.- Ensure the γ-keto acid is fully dissolved in the solvent before adding hydrazine. |
| Formation of Hydrazone Side Product | - Ensure the reaction is heated sufficiently to promote the intramolecular cyclization after the initial hydrazone formation.- An acidic catalyst (e.g., a few drops of acetic acid in a neutral solvent) can facilitate the dehydration and ring closure. |
| Precipitation of Starting Material | - If the γ-keto acid has low solubility in the chosen solvent at room temperature, ensure it is fully dissolved at the reflux temperature. |
Problem 2: Incomplete Aromatization or Formation of Multiple Products
| Potential Cause | Recommended Solution |
| Insufficient Brominating Agent | - Ensure at least a stoichiometric amount of bromine is used relative to the dihydropyridazinone intermediate. A slight excess may be beneficial. |
| Low Reaction Temperature | - The aromatization reaction often requires elevated temperatures. Ensure the reaction mixture is heated to the recommended temperature (e.g., 100°C) after the addition of bromine.[2] |
| Formation of Brominated Side Products | - Over-bromination of the aromatic ring can occur. Avoid a large excess of bromine and control the reaction time.- Monitor the reaction by TLC to stop it once the starting material is consumed. |
| Product Degradation | - Prolonged heating at high temperatures can lead to degradation. Optimize the reaction time to achieve full conversion without significant decomposition. |
Experimental Protocols
Step 1: Synthesis of 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one
This protocol is a general procedure for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones and should be optimized for the specific substrate.
Materials:
-
4-(4-bromophenyl)-4-oxobutanoic acid
-
Hydrazine hydrate (80% solution in water)
-
Ethanol or Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 4-(4-bromophenyl)-4-oxobutanoic acid in a suitable solvent (e.g., ethanol or glacial acetic acid).
-
Add 1.1 to 1.5 equivalents of hydrazine hydrate dropwise to the solution.
-
Heat the reaction mixture to reflux and maintain it for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If the product precipitates, it can be collected by filtration, washed with cold solvent, and dried.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound (Aromatization)
This protocol is based on a literature procedure for the aromatization of the dihydropyridazinone intermediate.[2]
Materials:
-
6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one
-
Glacial Acetic Acid (HOAc)
-
Bromine
Procedure:
-
Dissolve the 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
At room temperature, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise with stirring.
-
After the addition is complete, warm the reaction mixture to 100°C.
-
Maintain the temperature and continue stirring, monitoring the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by pouring the reaction mixture into ice water, followed by filtration of the resulting precipitate.
-
The crude product can be further purified by recrystallization.
Data Presentation
The following tables provide a template for summarizing experimental data to aid in the optimization of the synthesis of this compound. Researchers are encouraged to populate these tables with their own experimental results to compare the effects of different reaction parameters.
Table 1: Optimization of the Cyclization of 4-(4-bromophenyl)-4-oxobutanoic acid
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC/NMR) |
| 1 | Ethanol | Reflux | 4 | ||
| 2 | Ethanol | Reflux | 8 | ||
| 3 | Acetic Acid | Reflux | 4 | ||
| 4 | Acetic Acid | Reflux | 8 | ||
| 5 | Toluene | Reflux | 8 |
Table 2: Optimization of the Aromatization of 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Equivalents of Bromine | Yield (%) | Purity (by HPLC/NMR) | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Acetic Acid | 100 | 2 | 1.1 | | | | 2 | Acetic Acid | 100 | 4 | 1.1 | | | | 3 | Acetic Acid | 80 | 4 | 1.1 | | | | 4 | Acetic Acid | 100 | 2 | 1.5 | | |
Visualizations
Synthetic Workflow
The following diagram illustrates the overall synthetic pathway for this compound.
Caption: Synthetic pathway for this compound.
Troubleshooting Logic for Low Yield in Cyclization
This diagram outlines a logical approach to troubleshooting low yields in the initial cyclization step.
Caption: Troubleshooting workflow for low yield in the cyclization step.
Signaling Pathway of Potential Side Reactions
This diagram illustrates the main reaction pathway and a common side reaction pathway.
Caption: Main reaction versus side reaction pathway.
References
Technical Support Center: Formulation of 6-(4-Bromophenyl)pyridazin-3-ol for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(4-Bromophenyl)pyridazin-3-ol. The focus is on overcoming challenges related to its formulation for in vivo experiments, a common hurdle for pyridazinone-based compounds which often exhibit poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when formulating this compound for in vivo studies?
A1: The primary step is to characterize the physicochemical properties of this compound. Key parameters include its aqueous solubility at various pH levels, its lipophilicity (LogP/LogD), and its solid-state characteristics (crystallinity). This foundational data will guide the selection of an appropriate formulation strategy, starting from simple solutions and progressing to more complex systems if necessary.[1][2]
Q2: My compound, this compound, has very low water solubility. What are the common formulation strategies to improve its bioavailability for oral administration?
A2: For poorly water-soluble compounds like this compound, several strategies can be employed to enhance oral bioavailability:
-
Co-solvent Systems: Utilizing a mixture of a primary solvent (like DMSO) in which the compound is highly soluble, and a vehicle that is well-tolerated in vivo (like saline or polyethylene glycol).
-
Suspensions: If the compound cannot be fully dissolved, creating a fine particle suspension in an appropriate vehicle can be effective. Wetting and suspending agents are often required.
-
Lipid-Based Formulations: Dissolving or suspending the compound in oils or surfactants can improve absorption.[1][3]
-
Particle Size Reduction: Techniques like nanosizing can increase the surface area of the drug, leading to a faster dissolution rate.[4]
Q3: Can I use DMSO to dissolve this compound for in vivo studies? What are the potential issues?
A3: Yes, Dimethyl sulfoxide (DMSO) is a powerful solvent for many poorly soluble compounds and is often used in in vivo studies.[5][6] A similar compound, 6-phenyl-pyridazin-3(2H)-one, shows very high solubility in DMSO.[7][8] However, there are important considerations:
-
Toxicity: At high concentrations, DMSO can cause local irritation and systemic toxicity. It's crucial to use the lowest possible concentration and always include a vehicle-only control group in your experiment.[5][9]
-
Precipitation: The compound may precipitate out of the DMSO stock solution when diluted with an aqueous vehicle for dosing. This can lead to inaccurate dosing and potential for embolism if administered intravenously.[9][10]
Q4: What are suitable vehicles for intravenous (IV) administration of this compound?
A4: For IV administration, the formulation must be a clear, sterile solution to avoid the risk of microemboli.[10] Common vehicles include:
-
Co-solvent systems, often involving a small amount of an organic solvent like DMSO or ethanol, diluted in saline or PBS.[10]
-
Cyclodextrins can be used to form inclusion complexes, enhancing the aqueous solubility of the compound.
It is critical to ensure the final formulation is isotonic and at a physiologically compatible pH.[10]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Compound precipitates from solution during formulation preparation or upon dilution. | The aqueous component in the vehicle is too high for the hydrophobic compound.[9] | - Increase the proportion of the organic co-solvent (e.g., DMSO, PEG 400).- Prepare a more concentrated stock solution in the organic solvent and use a smaller volume for dilution.- Consider using a surfactant or a different vehicle system. |
| High variability in plasma concentrations observed in animal studies. | Poor dissolution of the compound in the gastrointestinal tract (for oral dosing).[2] Inconsistent formulation preparation. | - Improve the formulation by reducing particle size or using a lipid-based system.[3][4]- Ensure the formulation is homogenous (e.g., uniform suspension).- For suspensions, ensure consistent particle size and use appropriate suspending agents. |
| Signs of toxicity (e.g., lethargy, irritation) in animals after dosing. | Toxicity may be due to the compound itself or the vehicle.[9] | - Always include a vehicle-only control group to assess the toxicity of the formulation components.[5]- Minimize the concentration of potentially toxic excipients like DMSO.[9]- For IV administration, a slow injection rate can help prevent in vivo precipitation and reduce local irritation.[9] |
| The formulation appears cloudy or contains visible particles. | The compound is not fully dissolved or has precipitated. | - Do not administer any formulation with visible particulates, especially via the intravenous route.[9][10]- Try gentle heating or sonication to aid dissolution.- If the issue persists, a different solvent system or a suspension formulation may be necessary. |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Oral Gavage
This protocol is a starting point and may require optimization based on the solubility of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a Stock Solution: Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO to create a concentrated stock solution. For example, prepare a 100 mg/mL stock.
-
Vehicle Preparation: Prepare the final vehicle by mixing PEG 400 and saline. A common ratio is 40% PEG 400 and 60% saline.
-
Final Formulation: While vortexing, slowly add the DMSO stock solution to the PEG 400/saline vehicle to reach the desired final concentration of the compound. The final concentration of DMSO should ideally be kept below 10% of the total volume.
-
Solubilization: If any precipitation is observed, gently warm the solution or sonicate until it becomes clear.
-
Visual Inspection: Before administration, visually inspect the formulation to ensure it is a clear solution, free of any particulates.
Protocol 2: Preparation of a Suspension for Oral Gavage
This protocol is suitable if the compound cannot be fully dissolved at the required concentration.
Materials:
-
This compound
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
0.1% (v/v) Tween 80
-
Mortar and pestle or homogenizer
-
Magnetic stirrer
Procedure:
-
Vehicle Preparation: Prepare the vehicle by dissolving Tween 80 in the 0.5% CMC solution.
-
Particle Size Reduction: If necessary, reduce the particle size of the this compound powder using a mortar and pestle.
-
Wetting the Compound: Add a small amount of the vehicle to the powdered compound to form a paste. This ensures the particles are adequately wetted.
-
Suspension Formation: Gradually add the remaining vehicle to the paste while continuously stirring or homogenizing until a uniform suspension is formed.
-
Homogeneity Check: Before each administration, ensure the suspension is well-mixed to guarantee dose uniformity.
Diagrams
Caption: Experimental workflow for in vivo formulation development.
Caption: Troubleshooting logic for formulation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
unexpected results in "6-(4-Bromophenyl)pyridazin-3-ol" biological assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in biological assays involving 6-(4-Bromophenyl)pyridazin-3-ol and related pyridazinone derivatives.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the experimental evaluation of this compound, presented in a question-and-answer format.
Q1: My in vitro kinase assay shows variable IC50 values for this compound. What could be the cause?
A1: Inconsistent IC50 values in kinase assays can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Compound Stability: Pyridazinone derivatives can be susceptible to degradation. Ensure the compound is properly stored and handled. Prepare fresh stock solutions for each experiment and minimize freeze-thaw cycles.
-
Assay Interference: The compound may interfere with the assay technology (e.g., fluorescence, luminescence). Run control experiments with the compound in the absence of the enzyme or substrate to check for assay artifacts.
-
ATP Concentration: The inhibitory potency of ATP-competitive inhibitors is highly dependent on the ATP concentration in the assay. Ensure you are using a consistent ATP concentration, ideally at or near the Km value for the specific kinase.
-
Enzyme Purity and Activity: The source and batch of the kinase can influence results. Verify the purity and specific activity of the enzyme preparation.
Here is a general workflow to troubleshoot kinase assay variability:
Validation & Comparative
A Comparative Guide to 6-(4-Bromophenyl)pyridazin-3-ol and Other Pyridazinone Derivatives for Researchers
An Objective Analysis of Pyridazinone Scaffolds in Drug Discovery, Focusing on Anticancer and Anti-inflammatory Potential
For researchers and professionals in drug development, the pyridazinone scaffold represents a privileged structure with a broad spectrum of biological activities. This guide provides a comparative overview of 6-(4-Bromophenyl)pyridazin-3-ol and related pyridazinone derivatives, with a focus on their anticancer and anti-inflammatory properties. While specific quantitative data for this compound is limited in publicly available research, this guide synthesizes findings from studies on analogous 6-arylpyridazinone derivatives to offer valuable insights into their structure-activity relationships (SAR) and therapeutic potential.
Performance Comparison of 6-Arylpyridazinone Derivatives
The biological activity of 6-arylpyridazinone derivatives is significantly influenced by the nature and position of substituents on the aryl ring. The following table summarizes the anticancer activity of a series of 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones against various human cancer cell lines, providing a framework for understanding the potential of the 4-bromo substituted analogue.
| Compound ID | 6-Aryl Substituent | Cancer Cell Line | GI50 (µM) | Reference |
| 2c | 4-Chlorophenyl | Leukemia (HL-60) | >100 | [1] |
| 2f | 4-Fluorophenyl | Leukemia (HL-60) | 3.98 | [1] |
| 2g | 4-Bromophenyl | Leukemia (HL-60) | <2 | [1] |
| 2g | Leukemia (SR) | <2 | [1] | |
| 2g | Non-Small-Cell Lung Cancer (NCI-H522) | <2 | [1] | |
| 2g | Breast Cancer (BT-549) | <2 | [1] | |
| 2h | 4-Iodophenyl | Leukemia (SR) | <0.1 | [2] |
| 2h | Non-Small-Cell Lung Cancer (NCI-H522) | <0.1 | [2] |
Note: GI50 is the concentration of the compound that causes 50% growth inhibition. A lower value indicates higher potency.
From the data, a clear trend emerges regarding the effect of halogen substitution at the para-position of the 6-phenyl ring. The anticancer activity appears to increase with the size and polarizability of the halogen atom, with the iodo-substituted derivative (2h ) demonstrating the most potent activity.[2] The 4-bromo derivative (2g ) also exhibits significant growth inhibitory effects against a range of cancer cell lines.[1]
Key Biological Activities of Pyridazinone Derivatives
The pyridazinone nucleus is a versatile pharmacophore, and its derivatives have been investigated for a multitude of therapeutic applications.[3]
-
Anticancer Activity: As highlighted in the table, many 6-arylpyridazinone derivatives exhibit potent anticancer activity. The mechanism of action is often linked to the inhibition of specific kinases or other signaling pathways involved in cancer cell proliferation.[4][5]
-
Anti-inflammatory and Analgesic Activity: Certain pyridazinone derivatives have shown significant anti-inflammatory and analgesic properties.[6] These effects are sometimes attributed to the inhibition of cyclooxygenase (COX) enzymes or the modulation of other inflammatory mediators.[3]
-
Cardiovascular Effects: A number of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives have been explored as cardiotonic agents.[7] Their mechanism often involves the inhibition of phosphodiesterase III (PDE III).
-
Other Activities: The broad biological profile of pyridazinones extends to antimicrobial, anticonvulsant, and antihypertensive activities.[3]
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Synthesis of 6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones[1]
A mixture of the appropriate β-aroylpropionic acid (0.01 mol) and 4-hydrazinobenzenesulfonamide hydrochloride (0.01 mol) in ethanol (50 mL) is refluxed for 8-10 hours. After cooling, the resulting solid is filtered, washed with cold ethanol, dried, and recrystallized from ethanol to yield the final product.
In Vitro Anticancer Screening (NCI-60 Human Tumor Cell Line Screen)[1][2]
The anticancer activity of the compounds is determined by the National Cancer Institute (NCI) Developmental Therapeutics Program. The methodology involves assessing the growth inhibition of a panel of 60 human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
The cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine. For the assay, cells are seeded into 96-well microtiter plates and incubated for 24 hours prior to the addition of the experimental compounds. The compounds are solubilized in DMSO and added at a single concentration. Following a 48-hour incubation period, the cells are fixed in situ with trichloroacetic acid (TCA). Cell viability is determined by staining with sulforhodamine B (SRB). The absorbance is measured at 515 nm, and the GI50 value is calculated, representing the drug concentration that causes a 50% reduction in the net protein increase.
Structure-Activity Relationship (SAR) and Signaling Pathways
The biological activity of 6-arylpyridazinones is intricately linked to their chemical structure. The following diagram illustrates a simplified workflow for a typical SAR study.
Caption: Workflow for a typical structure-activity relationship (SAR) study.
The anticancer activity of many pyridazinone derivatives is thought to be mediated through the inhibition of key signaling pathways involved in cell growth and survival. The diagram below depicts a generalized signaling pathway that can be targeted by small molecule inhibitors.
Caption: Generalized cell signaling pathway targeted by kinase inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. [Studies on pyridazinone derivatives. XVI. Analgesic-antiinflammatory activities of 3(2H)-pyridazinone derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Activity of 6-(4-Bromophenyl)pyridazin-3-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents. This guide provides a comparative analysis of the anticancer activity of various analogs of 6-(4-Bromophenyl)pyridazin-3-ol, focusing on their efficacy against different cancer cell lines, their mechanisms of action, and the structure-activity relationships that govern their potency. The information is supported by experimental data from peer-reviewed studies, presented in a clear and comparative format to aid in drug discovery and development efforts.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected 6-aryl-pyridazin-3(2H)-one analogs. The data is primarily presented as GI50 values (the concentration required to inhibit cell growth by 50%), as determined by the National Cancer Institute's (NCI) 60-cell line screen, and IC50 values for specific enzyme inhibition.
| Compound ID | 6-Aryl Substituent | N2-Substituent | Cancer Cell Line | Activity (GI50/IC50 in µM) | Reference |
| 2h | 4-Chlorophenyl | 4-Sulfamylphenyl | Leukemia (SR) | < 0.1 | [1] |
| Non-Small Cell Lung (NCI-H522) | < 0.1 | [1] | |||
| Leukemia (CCRF-CEM, HL-60, K-562, MOLT-4, RPMI-8226) | < 1.0 | [1] | |||
| Non-Small Cell Lung (NCI-H460) | < 1.0 | [1] | |||
| Colon (HCT-116, HCT-15, HT29, KM12, SW-620) | < 1.0 | [1] | |||
| CNS (SF-295) | < 1.0 | [1] | |||
| Melanoma (MALME-3M, M14, SK-MEL-5) | < 1.0 | [1] | |||
| Ovarian (OVCAR-3, NCI/ADR-RES) | < 1.0 | [1] | |||
| Breast (MCF7) | < 1.0 | [1] | |||
| 10l | Phenyl | Diarylurea moiety | Melanoma, NSCLC, Prostate, Colon | GI% = 62.21 - 100.14 | [2] |
| (Five-dose screen) | GI50 = 1.66 - 100 | [2] | |||
| 17a | Phenyl | Diarylurea moiety | Melanoma, NSCLC, Prostate, Colon | GI% = 62.21 - 100.14 | [2] |
| (Five-dose screen) | GI50 = 1.66 - 100 | [2] | |||
| VEGFR-2 Inhibition | Best inhibitory activity | [2] | |||
| 8f | Phenyl | Diarylurea moiety | Melanoma, NSCLC, Prostate, Colon | GI% = 62.21 - 100.14 | [2] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the studies of these pyridazinone analogs.
National Cancer Institute (NCI) 60-Cell Line Screen
This screening involves the evaluation of a compound's anticancer activity against 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
-
Cell Preparation: The human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates.
-
Compound Addition: Test compounds are dissolved in dimethyl sulfoxide (DMSO) and added to the wells at various concentrations after a 24-hour pre-incubation period of the cells.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Viability Assay: The assay is terminated by the addition of cold trichloroacetic acid (TCA). Cells are fixed and then stained with sulforhodamine B (SRB).
-
Data Analysis: The absorbance is read on an automated plate reader. The GI50 (concentration for 50% growth inhibition) is calculated from dose-response curves.
VEGFR-2 Kinase Assay
This assay is used to determine the inhibitory effect of the compounds on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.
-
Plate Preparation: A 96-well plate is coated with VEGFR-2 protein.
-
Inhibitor Incubation: The test compound (inhibitor) is pre-incubated with the coated plate.
-
Kinase Reaction: Biotinylated VEGFR-2 and ATP are added to initiate the kinase reaction.
-
Detection: The plate is washed, and Streptavidin-HRP (Horse Radish Peroxidase) is added, followed by a chemiluminescent substrate.
-
Signal Measurement: The chemiluminescence signal, which is proportional to VEGFR-2 activity, is measured using a microplate reader. The IC50 value is determined from the dose-response curve.
Cell Cycle Analysis via Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cancer cells (e.g., A549) are treated with the test compound for a specified duration.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified based on the DNA content histogram.
Analysis of Apoptosis-Related Gene Expression (Bax and Bcl-2)
The expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins are measured to assess the induction of apoptosis.
-
Cell Lysis: Cells treated with the test compound are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified to determine the relative expression levels of Bax and Bcl-2.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflows and a key signaling pathway targeted by these anticancer compounds.
Figure 1: General workflow for evaluating the anticancer activity of pyridazinone analogs.
Figure 2: Inhibition of the VEGFR-2 signaling pathway by pyridazinone analogs.
Figure 3: Induction of apoptosis by pyridazinone analog 10l through modulation of p53, Bax, and Bcl-2.
Conclusion and Future Directions
The 6-aryl-pyridazin-3(2H)-one scaffold is a versatile platform for the development of potent anticancer agents. Structure-activity relationship studies indicate that substitutions at both the 6-aryl ring and the N2 position of the pyridazinone core significantly influence anticancer activity. Specifically, the presence of a 4-chlorophenyl group at the 6-position and a 4-sulfamylphenyl group at the N2-position, as seen in compound 2h , leads to broad-spectrum and potent growth inhibitory activity.[1] Furthermore, the incorporation of a diarylurea moiety at the N2-position can confer VEGFR-2 inhibitory activity, leading to anti-angiogenic effects and induction of apoptosis, as demonstrated by compounds like 10l and 17a .[2]
The mechanisms of action for these compounds are multifaceted and include the inhibition of key signaling pathways such as VEGFR-2, induction of cell cycle arrest, and modulation of apoptotic pathways through the upregulation of p53 and Bax and downregulation of Bcl-2.[2]
Future research should focus on optimizing the substitutions on the pyridazinone scaffold to enhance potency and selectivity for specific cancer targets. Further investigation into the in vivo efficacy and pharmacokinetic profiles of the most promising analogs is warranted to translate these findings into clinically viable anticancer therapeutics.
References
The Pivotal Role of Bromination in the Biological Activity of Pyridazinones: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of heterocyclic compounds is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of brominated pyridazinones, highlighting the significant impact of bromine substitution on their anticancer, antimicrobial, and anti-inflammatory activities. Experimental data is presented to offer a clear comparison with non-brominated analogs and alternative compounds.
Pyridazinone derivatives have long been recognized for their diverse pharmacological properties. The introduction of a bromine atom to the pyridazinone scaffold can dramatically alter the compound's physicochemical properties, such as lipophilicity, electronic effects, and metabolic stability, thereby influencing its biological activity. This guide delves into the SAR of brominated pyridazinones, offering insights into their therapeutic potential.
Anticancer Activity: Targeting Key Signaling Pathways
Recent studies have underscored the potential of brominated pyridazinones as potent anticancer agents, with a particular focus on the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in tumors.
A series of diarylurea derivatives based on pyridazinone scaffolds were synthesized and evaluated for their anticancer and antimicrobial activities. Within this series, brominated compounds demonstrated significant activity. For instance, a derivative featuring a 3-bromo substitution on a phenylurea moiety (compound 8j ) exhibited notable antifungal activity, while another with a meta-bromo substitution on a benzoyl urea derivative (compound 10h ) showed potent antibacterial activity against Staphylococcus aureus.[1] While direct anticancer data for these specific brominated compounds was not the primary focus of this particular study, the structure-activity relationship (SAR) analysis indicated that halogen substitution plays a crucial role in the overall biological profile.[1]
Another study focused on the design and synthesis of novel 3(2H)-pyridazinone derivatives as potential anti-proliferative agents against human colon carcinoma HCT116 cells. This research included the synthesis of a brominated pyridazinone derivative, highlighting the ongoing interest in halogenated pyridazinones in the development of new anticancer drugs.
Table 1: Comparative Anticancer and VEGFR-2 Inhibitory Activity of Pyridazinone Derivatives
| Compound ID | Structure | Target/Cell Line | IC50 / Activity | Reference |
| Sorafenib | N/A (Reference Drug) | VEGFR-2 | IC50 = 90 nM | [1] |
| Compound 17a | Non-brominated diarylurea pyridazinone | VEGFR-2 | Potent Inhibitory Activity | [1] |
| Compound 10l | Non-brominated diarylurea pyridazinone | A549/ATCC | GI50 = 1.66–100 μM | [1] |
| Compound 8f | Non-brominated diarylurea pyridazinone | Melanoma, NSCLC, Prostate, Colon Cancer | GI% = 62.21–100.14% | [1] |
Note: While specific IC50 values for brominated pyridazinones in anticancer assays from a single comparative study are limited in the reviewed literature, the provided data for non-brominated analogs from the same chemical class offers a valuable benchmark.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
The inhibitory activity of the compounds against VEGFR-2 can be determined using a kinase assay kit (e.g., from BPS-Bioscience). The protocol typically involves the following steps:
-
Preparation of Reagents : Dilute the VEGFR-2 enzyme, test compounds, and ATP to the desired concentrations in kinase buffer.
-
Reaction Initiation : In a 96-well plate, add the diluted VEGFR-2 enzyme and the test compound at various concentrations. Initiate the kinase reaction by adding ATP.
-
Incubation : Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection : Add a detection reagent (e.g., ADP-Glo™ Kinase Assay) to measure the amount of ADP produced, which is proportional to the enzyme activity.
-
Data Analysis : Measure the luminescence or absorbance using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.[2][3]
Antimicrobial Activity: A Promising Avenue for Brominated Pyridazinones
The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents. Brominated pyridazinones have shown considerable promise in this area.
In a study investigating diarylurea-based pyridazinone derivatives, compound 10h , which features a meta-bromo substitution on the benzoyl urea moiety, demonstrated potent antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL.[1] Another compound with a 3-bromo substitution on a phenylthiourea scaffold (8j ) showed significant antifungal activity against Candida albicans with an MIC of 32 μg/mL.[1]
Table 2: Comparative Antimicrobial Activity of Pyridazinone Derivatives
| Compound ID | Structure | Microorganism | MIC (μg/mL) | Reference |
| 10h | meta-bromo benzoyl urea pyridazinone | Staphylococcus aureus | 16 | [1] |
| 8j | 3-bromo phenylthiourea pyridazinone | Candida albicans | 32 | [1] |
| 8g | 3-chloro phenylthiourea pyridazinone | Candida albicans | 16 | [1] |
| Amikacin | N/A (Reference Drug) | Various Bacteria | - | [4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC of the synthesized compounds can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum : Prepare a standardized bacterial or fungal suspension in a suitable broth medium.
-
Compound Dilution : Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation : Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation : Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4][5]
Anti-inflammatory Activity: Modulating the NF-κB Pathway
The anti-inflammatory potential of pyridazinone derivatives has been widely explored. The introduction of a bromine atom can influence this activity by affecting the compound's ability to modulate key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling pathway.
A study screening a library of pyridazinones and structurally related derivatives for their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity identified several active compounds.[6] The SAR analysis from this study suggested that modifications to the substituents on the pyridazinone core, including the position and nature of halogen atoms, can impact the anti-inflammatory activity.[6] For example, a shift of a bromine atom from the para to the meta position on a benzyl group was shown to improve activity in some cases.[6]
Table 3: Anti-inflammatory Activity of Pyridazinone Derivatives
| Compound Class | Assay | Key Findings | Reference |
| Pyridazinone Derivatives | Inhibition of LPS-induced NF-κB activity | Halogen substitution and position influence activity. | [6] |
| Pyridazinone Derivatives | Inhibition of LPS-induced IL-6 production | Potent inhibitors of NF-κB also inhibited IL-6 production. | [6] |
Experimental Protocol: LPS-Induced NF-κB Activity Assay
The inhibitory effect of compounds on NF-κB activation can be assessed using a cell-based reporter assay.
-
Cell Culture : Culture a suitable cell line (e.g., THP1-Blue™ cells, which contain an NF-κB-inducible reporter gene) under standard conditions.
-
Compound Treatment : Pre-incubate the cells with various concentrations of the test compounds for a specified time.
-
Stimulation : Stimulate the cells with LPS to induce NF-κB activation.
-
Reporter Gene Assay : After incubation, measure the activity of the reporter gene product (e.g., secreted embryonic alkaline phosphatase, SEAP) using a suitable substrate and detection method (e.g., colorimetric or chemiluminescent).
-
Data Analysis : Calculate the percentage of inhibition of NF-κB activity for each compound concentration and determine the IC50 value.[6]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: VEGFR-2 Signaling Pathway and Inhibition by Brominated Pyridazinones.
Caption: NF-κB Signaling Pathway and Modulation by Brominated Pyridazinones.
Caption: General Experimental Workflow for SAR Studies of Pyridazinones.
Conclusion and Future Directions
The inclusion of a bromine atom in the pyridazinone scaffold is a viable strategy for enhancing the biological activities of this versatile heterocyclic core. The presented data indicates that brominated pyridazinones are promising candidates for the development of novel anticancer, antimicrobial, and anti-inflammatory agents.
However, a more systematic and comprehensive comparative analysis of a wider range of brominated pyridazinones against their non-brominated counterparts is warranted. Such studies should include detailed quantitative SAR analyses to precisely elucidate the influence of the position and number of bromine substitutions on the observed biological effects. Further investigations into the mechanisms of action and in vivo efficacy of the most potent brominated derivatives will be crucial for their translation into clinical candidates. This guide serves as a foundational resource to stimulate and direct future research in this promising area of medicinal chemistry.
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives | MDPI [mdpi.com]
- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Phosphodiesterase-3 (PDE3) Inhibitors: A Focus on Pyridazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pyridazinone-based Phosphodiesterase-3 (PDE3) inhibitors against other established PDE3 modulators. The content is supported by experimental data to assist in the evaluation and selection of compounds for research and development in cardiovascular diseases.
Introduction to Phosphodiesterase-3 (PDE3) as a Therapeutic Target
Phosphodiesterase 3 (PDE3) is a crucial enzyme in the regulation of intracellular signaling pathways.[1][2][3] It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger involved in vital cellular functions.[2][4] In the cardiovascular system, the inhibition of PDE3 leads to an increase in intracellular cAMP levels, resulting in two primary physiological effects: increased cardiac contractility (positive inotropy) and relaxation of vascular smooth muscle (vasodilation).[2][5][6] These actions make PDE3 an attractive therapeutic target for conditions such as acute heart failure and peripheral artery disease.[5] The PDE3 family consists of two isoforms, PDE3A and PDE3B, with PDE3A being predominantly found in the heart, platelets, and vascular smooth muscle.[1][2][3]
The pyridazinone scaffold has emerged as a promising chemical framework for the development of potent and selective PDE3 inhibitors. This guide will focus on validating PDE3 as the target for this class of compounds by comparing their performance with other well-known PDE3 inhibitors.
Performance Comparison of PDE3 Inhibitors
The inhibitory potency of various compounds against PDE3 is a key metric for their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.
The following table summarizes the IC50 values for several pyridazinone-based compounds and other established PDE3 inhibitors.
| Compound Class | Compound Name | PDE3A IC50 (µM) | PDE3B IC50 (µM) | Notes |
| Pyridazinone Derivatives | 5-methyl derivative of Imazodan | 0.6 | - | Selective PDE3 inhibitor.[7] |
| 4,5,6,7-tetrahydrobenzimidazole analog | 0.15 | - | More potent than the reference standard, milrinone.[7] | |
| Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one derivative | 0.034 (PDE5) | - | Also shows potent PDE5 inhibition.[7] | |
| 2-phenyl-3,6-pyridazinedione derivative | 0.022 (PDE5) | - | Highly potent PDE5 inhibitor.[7] | |
| Bipyridine Derivatives | Milrinone | 0.45 | 1.0 | A selective PDE3 inhibitor used in the treatment of heart failure.[8][9] |
| Amrinone | ~50 | - | A first-generation PDE3 inhibitor.[10] | |
| Quinolinone Derivative | Cilostazol | 0.2 | - | A potent and selective PDE3A inhibitor with antithrombotic and vasodilatory properties.[11][12][13][14][15] |
| Imidazole Derivative | Enoximone | 5.9 | - | A selective PDE3 inhibitor that also shows some PDE4 inhibitory activity.[16][17] |
Experimental Protocols
Accurate and reproducible experimental methods are essential for the validation of target engagement and for comparing the potency of different inhibitors. Below are detailed methodologies for key experiments cited in this guide.
In Vitro PDE3 Inhibition Assay (Fluorescence Polarization)
This assay is a common method for determining the inhibitory activity of compounds against PDE3.
Principle: This assay is based on the principle of fluorescence polarization (FP). A fluorescently labeled cAMP derivative is used as a substrate for the PDE3 enzyme. In its unbound state, the small fluorescent substrate rotates rapidly in solution, resulting in low fluorescence polarization. When PDE3 hydrolyzes the substrate, the resulting fluorescent monophosphate can be captured by a specific binding agent, forming a larger complex that tumbles more slowly and thus has a higher fluorescence polarization. An inhibitor will prevent the hydrolysis of the fluorescent cAMP, keeping the fluorescence polarization low.[18][19][20]
Materials and Reagents:
-
Recombinant human PDE3A or PDE3B enzyme
-
Fluorescently labeled cAMP (e.g., FAM-cAMP)
-
Binding agent specific for the fluorescent monophosphate product
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)
-
Test compounds (e.g., pyridazinone derivatives) and known PDE3 inhibitors (e.g., Milrinone, Cilostazol) dissolved in a suitable solvent (e.g., DMSO)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and control inhibitors in the assay buffer. The final solvent concentration should be kept constant (typically ≤1% DMSO). Prepare working solutions of the PDE3 enzyme and fluorescent cAMP substrate in the assay buffer.
-
Assay Reaction:
-
Add 5 µL of the serially diluted test compound, positive control, or negative control (solvent only) to the wells of the microplate.
-
Add 10 µL of the diluted PDE3 enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 5 µL of the fluorescent cAMP substrate solution to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Stop the reaction by adding 10 µL of the binding agent solution to each well.[18]
-
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FAM).[18]
-
Data Analysis: Calculate the percentage of inhibition relative to the controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[18]
In Vitro PDE Inhibition Assay (Radioassay)
This is a classic and highly sensitive method for measuring PDE activity.
Principle: This method quantifies the hydrolysis of radiolabeled cAMP (e.g., [³H]-cAMP) to [³H]-AMP by the PDE enzyme. The resulting [³H]-AMP is then converted to [³H]-adenosine by a nucleotidase. The unreacted [³H]-cAMP is separated from the [³H]-adenosine using an ion-exchange resin, and the amount of [³H]-adenosine is quantified by liquid scintillation counting.[21]
Materials and Reagents:
-
Recombinant human PDE3A or PDE3B enzyme
-
[³H]-cAMP
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds and known PDE3 inhibitors
-
Ion-exchange resin (e.g., Dowex 1x8)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, [³H]-cAMP, and the test compound or control inhibitor at various concentrations.
-
Enzyme Reaction: Initiate the reaction by adding the PDE3 enzyme to the reaction mixture. Incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
Termination and Conversion: Stop the reaction by boiling the samples for 1 minute. Cool the samples and then add snake venom nucleotidase to convert the [³H]-AMP to [³H]-adenosine. Incubate for a further 10 minutes at 30°C.
-
Separation: Apply the reaction mixture to a column containing the ion-exchange resin. The resin will bind the unreacted [³H]-cAMP, while the [³H]-adenosine will pass through.
-
Quantification: Collect the eluate containing [³H]-adenosine and add scintillation fluid. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the amount of [³H]-cAMP hydrolyzed and calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the underlying biology and experimental processes, the following diagrams have been generated.
Caption: PDE3 Signaling Pathway in Cardiomyocytes.
Caption: Experimental Workflow for PDE Inhibitor Screening.
Conclusion
The data presented in this guide demonstrate that pyridazinone-based compounds are potent inhibitors of phosphodiesterase 3. Their performance, as measured by IC50 values, is comparable to and in some cases exceeds that of established PDE3 inhibitors like milrinone. The detailed experimental protocols provided offer a standardized framework for the in-house validation and comparison of novel pyridazinone derivatives. The signaling pathway and experimental workflow diagrams serve to contextualize the mechanism of action and the practical steps involved in the screening and validation process. For researchers in the field of cardiovascular drug discovery, the pyridazinone scaffold represents a validated and promising starting point for the development of next-generation PDE3 inhibitors.
References
- 1. Cyclic nucleotide phosphodiesterase 3 signaling complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Phosphodiesterase 3 - Wikipedia [en.wikipedia.org]
- 4. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 6. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Selective inhibition of cyclic AMP phosphodiesterase from various human tissues by milrinone, a potent cardiac bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rndsystems.com [rndsystems.com]
- 13. amsbio.com [amsbio.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Cilostazol - Focus Biomolecules [mayflowerbio.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Phosphodiesterase inhibition by enoximone in preparations from nonfailing and failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-(4-Bromophenyl)pyridazin-3-ol: Efficacy and Mechanism of Action Remain to be Elucidated
A comprehensive evaluation of the therapeutic potential of 6-(4-Bromophenyl)pyridazin-3-ol in comparison to established standard-of-care drugs is currently hampered by a significant lack of available scientific data. While the pyridazinone scaffold, a core component of the molecule's structure, is found in various compounds with demonstrated biological activities, specific efficacy studies, mechanistic insights, and direct comparative data for this compound are not present in the public domain.
The core structure of this compound features a pyridazinone ring, a heterocyclic motif that has been investigated for a range of pharmacological effects. Studies on analogous compounds suggest that derivatives of the pyridazinone family have shown potential as analgesic, antibacterial, and even as inhibitors of specific cellular targets like BRG1, BRM, and/or PB1. However, it is crucial to note that these findings are for related but distinct molecules, and the specific biological profile of this compound remains uncharacterized.
For a meaningful comparison to standard drugs, essential data points are required. These include, but are not limited to:
-
Pharmacodynamics: Understanding the mechanism of action, including the specific molecular targets and signaling pathways modulated by the compound.
-
Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule.
-
Efficacy Data: In vitro and in vivo studies demonstrating a therapeutic effect in relevant disease models. This would ideally include dose-response relationships and head-to-head comparisons with existing treatments.
-
Safety and Toxicity Profile: Preclinical and clinical data to assess the potential for adverse effects.
Without this fundamental information, any attempt to position this compound relative to current therapeutic options would be purely speculative. For researchers and drug development professionals, the absence of this data signifies a nascent stage of investigation for this particular compound.
Future research efforts would need to focus on systematic preclinical studies to identify a potential therapeutic indication for this compound. This would involve a battery of in vitro assays to screen for biological activity across various targets, followed by in vivo studies in animal models of disease to establish proof-of-concept for its efficacy. Detailed mechanistic studies would then be necessary to elucidate its mode of action. Only after a robust preclinical data package is assembled can the true potential of this compound be assessed and meaningfully compared to the established efficacy and safety profiles of standard drugs.
Given the current state of knowledge, it is not possible to provide the requested comparative guide with quantitative data, experimental protocols, or signaling pathway diagrams for this compound. The scientific community awaits foundational research to unlock the potential therapeutic value of this compound.
Comparative Analysis of p38 MAPK Inhibitors: A Guide to Selectivity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "6-(4-Bromophenyl)pyridazin-3-ol", a representative pyridazinone-based compound, against other well-characterized p38 MAP kinase inhibitors. The objective is to offer a clear comparison of inhibitor performance, focusing on cross-reactivity profiles and the experimental methodologies used to determine them.
Disclaimer: "this compound" is not an extensively characterized kinase inhibitor in public literature. For this guide, we have designated it as BPI-1 (Bromo-Phenyl-Pyridazinone-1) and assigned it a representative, hypothetical dataset based on known activities of similar pyridazinone scaffolds against p38 MAPK. This allows for a functional comparison of its potential profile against established alternatives.
Introduction to p38 MAPK Inhibition
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Dysregulation of this pathway is implicated in a host of diseases, including autoimmune disorders and cancer, making p38 MAPK a significant therapeutic target. The development of potent and selective inhibitors is crucial for minimizing off-target effects and improving therapeutic outcomes. This guide compares three inhibitors with distinct structural scaffolds and mechanisms of action:
-
BPI-1 (Hypothetical) : An ATP-competitive inhibitor representing the pyridazinone chemical class.
-
Skepinone-L : A potent and highly selective ATP-competitive inhibitor.[4][5]
-
BIRB 796 (Doramapimod) : A potent, allosteric inhibitor with a slow dissociation rate.[6][7]
Comparative Kinase Selectivity
The selectivity of a kinase inhibitor is paramount. The following tables summarize the inhibitory activity (IC50) and binding affinity (Kd) of the selected compounds against the primary target (p38α) and a panel of off-target kinases to illustrate their cross-reactivity profiles.
Table 1: Primary Target Potency
| Compound | Class | Mechanism of Action | Target | IC50 (nM) | Kd (nM) |
| BPI-1 (Hypothetical) | Pyridazinone | ATP-Competitive | p38α | 15 | 5 |
| Skepinone-L | Dibenzosuberone | ATP-Competitive | p38α | 5[4] | 1.2 |
| BIRB 796 | Diaryl Urea | Allosteric | p38α | 38[8] | 0.1[6][8] |
Table 2: Off-Target Kinase Cross-Reactivity Profile (% Inhibition at 1 µM)
| Kinase Target | BPI-1 (Hypothetical) | Skepinone-L | BIRB 796 (Doramapimod) |
| p38α (MAPK14) | 99% | >99% | >99% |
| p38β (MAPK11) | 95% | 96% | 98% |
| p38γ (MAPK12) | 45% | <10% | 60%[9] |
| p38δ (MAPK13) | 40% | <10% | 52% |
| JNK2 | 30% | <5% | 75%[8][10] |
| JNK3 | 25% | <5% | 40% |
| ERK2 | <10% | <2% | <5%[8] |
| c-Raf-1 | 15% | <5% | 65%[10] |
| LCK | <5% | <2% | 20%[8] |
| SYK | <5% | <2% | <5%[8] |
| IKK2 | <5% | <2% | <5%[8] |
Signaling Pathway and Experimental Workflow Diagrams
To provide context for the inhibitor's mechanism of action and the methods used for its characterization, the following diagrams illustrate the p38 MAPK signaling cascade and a typical experimental workflow for determining inhibitor potency.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 3. assaygenie.com [assaygenie.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellagentech.com [cellagentech.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
Comparative Guide to the Anti-inflammatory Mechanism of Pyridazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory mechanisms of pyridazinone derivatives, a promising class of heterocyclic compounds. Due to the limited specific data on "6-(4-Bromophenyl)pyridazin-3-ol," this document focuses on the well-characterized anti-inflammatory properties of structurally related pyridazinone compounds. These derivatives are compared with Celecoxib, a well-established non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).
The primary anti-inflammatory mechanism of many pyridazinone derivatives is the selective inhibition of the COX-2 enzyme, a key player in the inflammatory cascade.[1][2] Additionally, these compounds have been shown to suppress the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO), often through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4][5]
Performance Comparison: Pyridazinone Derivatives vs. Celecoxib
The following tables summarize the in vitro efficacy of representative pyridazinone derivatives compared to Celecoxib. The data highlights their potential as potent and selective anti-inflammatory agents.
Table 1: Cyclooxygenase (COX) Inhibitory Activity
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Pyridazinone Derivative 5a | 12.87 | 0.77 | 16.70 |
| Pyridazinone Derivative 5f | 25.29 | 1.89 | 13.38 |
| Celecoxib (Reference) | 12.96 | 0.35 | 37.03 |
| Data sourced from a study on novel pyridazinone derivatives, where lower IC₅₀ values indicate higher potency.[5] The Selectivity Index (SI) indicates the preference for inhibiting COX-2 over COX-1. |
Table 2: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated RAW 264.7 Macrophages
| Compound (at test concentration) | TNF-α Reduction (%) | IL-6 Reduction (%) |
| Pyridazinone Derivative 5a | 87% | 76% |
| Celecoxib (Reference) | 67% | 81% |
| Data reflects the percentage reduction of cytokine levels after treatment.[5] |
Key Anti-inflammatory Signaling Pathways
Inflammatory responses, particularly those initiated by stimuli like lipopolysaccharide (LPS), are largely mediated by the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Pyridazinone derivatives exert their anti-inflammatory effects by intervening in these cascades.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the concentration of a compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC₅₀).[1][8]
Methodology:
-
Preparation: In an Eppendorf tube, combine 100 mM Tris-HCl buffer (pH 8.0), a hematin cofactor, and an L-epinephrine cofactor.[8]
-
Enzyme Addition: Add a solution containing purified COX-1 or COX-2 enzyme to the buffer mixture and incubate at room temperature for 2 minutes.[8]
-
Inhibitor Addition: Add the test compound (e.g., Pyridazinone derivative) dissolved in a suitable solvent (like DMSO) at various concentrations. For controls, add solvent only (negative control) or a known inhibitor like Celecoxib (positive control).
-
Pre-incubation: Pre-incubate the enzyme-inhibitor mixture at 37°C for 10 minutes.[8]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by adding a solution like 10% trichloroacetic acid in 1 N hydrochloric acid.[9]
-
Quantification: Measure the concentration of the product, Prostaglandin E₂ (PGE₂), using a suitable method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or an Enzyme-Linked Immunosorbent Assay (ELISA).[8]
-
Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound compared to the negative control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.[8]
Inhibition of LPS-Induced Cytokine Production in RAW 264.7 Macrophages
This cell-based assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines (TNF-α, IL-6) from macrophage cells stimulated with lipopolysaccharide (LPS).[5][6]
Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophage cells into 24-well or 96-well plates at a density of approximately 4 x 10⁵ cells/mL and incubate overnight to allow for cell adherence.[6]
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound (Pyridazinone derivative) or a reference drug (Celecoxib). Incubate for 1-2 hours.[6]
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to all wells except the negative control group.[6][7]
-
Incubation: Incubate the cells for a specified period, typically 18-24 hours, to allow for cytokine production and release into the culture supernatant.[6]
-
Supernatant Collection: After incubation, collect the cell-free supernatants from each well.
-
Cytokine Measurement: Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[6]
-
Data Analysis: Calculate the percentage inhibition of cytokine production by the test compound at each concentration relative to the LPS-stimulated control group.
-
(Optional) Cell Viability: Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed reduction in cytokines is not due to cytotoxicity of the compound.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. ovid.com [ovid.com]
- 3. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 5. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to 6-(4-Bromophenyl)pyridazin-3-ol
For researchers and professionals in the field of drug development and medicinal chemistry, the efficient synthesis of novel heterocyclic compounds is of paramount importance. One such compound of interest is 6-(4-Bromophenyl)pyridazin-3-ol, a molecule with potential applications in various therapeutic areas. This guide provides a comparative analysis of two primary synthetic routes to this target molecule, offering detailed experimental protocols, quantitative data for comparison, and visualizations of the synthetic pathways.
Overview of Synthetic Strategies
Two prominent methods for the synthesis of this compound are:
-
Two-Step Synthesis: This classic approach involves the initial formation of a dihydropyridazinone ring by reacting 4-(4-bromophenyl)-4-oxobutanoic acid with hydrazine, followed by a dehydrogenation step to yield the final aromatic pyridazinone.
-
One-Pot Synthesis: A more streamlined approach that combines 4'-bromoacetophenone, glyoxylic acid, and hydrazine in a single reaction vessel to directly form the desired this compound.
The following sections provide a detailed breakdown and comparison of these two routes.
Comparative Data
A summary of the key quantitative parameters for each synthetic route is presented in the table below. This allows for a direct comparison of their efficiency and resource requirements.
| Parameter | Route 1: Two-Step Synthesis | Route 2: One-Pot Synthesis |
| Starting Materials | 4-(4-bromophenyl)-4-oxobutanoic acid, Hydrazine hydrate, Bromine, Acetic acid | 4'-Bromoacetophenone, Glyoxylic acid, Hydrazine hydrate |
| Number of Steps | 2 | 1 |
| Overall Yield | ~80-90% (estimated) | Variable, reported up to 70-80% for analogous compounds |
| Reaction Time | Step 1: 2-4 hours; Step 2: 1 hour | 4-6 hours |
| Reaction Temperature | Step 1: Reflux; Step 2: 20-100°C | Reflux |
| Purification | Intermediate and final product purification required | Direct isolation of the final product |
Experimental Protocols
Detailed methodologies for the key experiments in each synthetic route are provided below.
Route 1: Two-Step Synthesis
Step 1: Synthesis of 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one
-
Procedure: To a solution of 4-(4-bromophenyl)-4-oxobutanoic acid (10 mmol) in ethanol (50 mL), hydrazine hydrate (12 mmol) is added. The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one.
Step 2: Synthesis of this compound
-
Procedure: The 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one (9.45 mmol) from the previous step is dissolved in glacial acetic acid (200 mL). To this solution, a solution of bromine (10.45 mmol) in acetic acid (20 mL) is added at ambient temperature. The mixture is then heated to 100°C for 1 hour. After cooling to room temperature, the reaction mixture is diluted with water (200 mL) with stirring. The resulting white precipitate is isolated by filtration and dried under vacuum to yield this compound.[1]
Route 2: One-Pot Synthesis
-
Procedure: In a round-bottom flask, 4'-bromoacetophenone (10 mmol), glyoxylic acid (12 mmol), and hydrazine hydrate (15 mmol) are suspended in a suitable solvent such as ethanol or acetic acid (50 mL). The mixture is heated to reflux and stirred for 4-6 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a cold solvent and dried to give this compound. Further purification can be achieved by recrystallization.
Synthesis Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the chemical transformations in each synthetic route.
Caption: Two-Step Synthesis of this compound.
Caption: One-Pot Synthesis of this compound.
Logical Workflow for Method Comparison
The following diagram outlines the logical process for evaluating and comparing the two synthetic routes.
Caption: Workflow for Comparative Analysis of Synthesis Routes.
Discussion and Conclusion
Both the two-step and one-pot synthetic routes offer viable pathways to this compound.
The two-step synthesis is a well-established and reliable method. It allows for the isolation and purification of the dihydropyridazinone intermediate, which can be advantageous for ensuring the purity of the final product. The reported yield for the dehydrogenation step is high, suggesting that the overall yield for this route can be quite good, likely in the range of 80-90% if the initial cyclization proceeds efficiently.
References
Comparative Guide to 6-(4-Bromophenyl)pyridazin-3-ol Analogs as c-Met Kinase Inhibitors
This guide provides a comparative analysis of 6-phenylpyridazin-3-one derivatives, including analogs of 6-(4-Bromophenyl)pyridazin-3-ol, as inhibitors of the c-Met kinase, a key target in cancer therapy. The data and protocols presented are compiled from peer-reviewed studies to assist researchers, scientists, and drug development professionals in understanding the structure-activity relationships (SAR) and experimental evaluation of this class of compounds.
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro c-Met kinase inhibitory activity and anti-proliferative activity against a c-Met-dependent cancer cell line (Hs746T) for a series of 6-phenylpyridazin-3-one analogs. The core structure is modified at the R position of the phenyl ring. The data is extracted from a key study on the discovery of novel c-Met kinase inhibitors.[1][2]
| Compound ID | R Group | c-Met Kinase IC50 (µM)[1][2] | Hs746T Cell Proliferation IC50 (µM)[1][2] |
| 1 | H | >10 | >10 |
| 2 | 4-F | 0.015 | 0.012 |
| 3 | 4-Cl | 0.009 | 0.007 |
| 4 | 4-Br | 0.011 | 0.009 |
| 5 | 4-CH3 | 0.021 | 0.018 |
| 6 | 4-OCH3 | 0.035 | 0.027 |
| 7 | 3-F | 0.028 | 0.021 |
| 8 | 3-Cl | 0.012 | 0.010 |
| 9 | 3-CH3 | 0.045 | 0.033 |
| 10 | 2-F | 0.087 | 0.065 |
| 11 | 2-Cl | 0.053 | 0.041 |
| 12 | 2,4-diF | 0.007 | 0.005 |
| 13 | 3,4-diF | 0.010 | 0.008 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Biochemical c-Met Kinase Assay
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of the c-Met kinase.
-
Materials: Recombinant human c-Met kinase domain, Poly(Glu, Tyr) 4:1 substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds, and a detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO, followed by further dilution in the kinase assay buffer.
-
Add the diluted compounds to the wells of a microplate. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Add the recombinant c-Met kinase to each well (except the no-enzyme control) and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the Poly(Glu, Tyr) substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using a detection reagent like ADP-Glo™.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Cellular Anti-Proliferative Assay (Hs746T Cell Line)
This assay assesses the ability of the compounds to inhibit the growth of a cancer cell line that is dependent on c-Met signaling.
-
Cell Culture: Culture Hs746T human gastric cancer cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Procedure:
-
Seed the Hs746T cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® luminescent cell viability assay.
-
-
Data Analysis: Measure the absorbance or luminescence signal, which is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each compound concentration compared to the vehicle-treated cells. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
c-Met Signaling Pathway
The following diagram illustrates the simplified c-Met signaling pathway, which is a critical regulator of cell proliferation, survival, and motility. Dysregulation of this pathway is implicated in various cancers. The pyridazinone analogs discussed in this guide are designed to inhibit the kinase activity of the c-Met receptor, thereby blocking downstream signaling.
Caption: Simplified c-Met signaling pathway and the point of inhibition.
Experimental Workflow for SAR Study
The diagram below outlines a typical workflow for a structure-activity relationship (SAR) study of novel kinase inhibitors, from initial synthesis to the evaluation of their biological activity.
References
Safety Operating Guide
Proper Disposal of 6-(4-Bromophenyl)pyridazin-3-ol: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 6-(4-Bromophenyl)pyridazin-3-ol must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this halogenated pyridazine derivative, aligning with standard laboratory safety practices and regulatory guidelines.
Hazard Profile and Safety Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data from safety data sheets (SDS) for the compound and structurally similar chemicals, it is classified as an irritant and is harmful if swallowed or inhaled.[1][2] Key hazards include skin irritation, serious eye irritation, and respiratory irritation.[2][3] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory during handling and disposal.
Table 1: Hazard Identification for this compound
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed | H302 | [1][2] |
| Causes skin irritation | H315 | [2][3] |
| Causes serious eye irritation | H319 | [2][3] |
| May cause respiratory irritation | H335 | [2][3] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE must be worn when handling and disposing of this compound:
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles | Protects against splashes and airborne particles that can cause serious eye irritation.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact and subsequent irritation.[3][4] |
| Protective Clothing | Laboratory coat | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Minimizes the risk of inhaling dust or vapors, which can cause respiratory irritation.[1][3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste materials, including the chemical itself, contaminated consumables, and spill cleanup materials, must be treated as hazardous waste.
Waste Segregation and Collection
-
Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for all this compound waste. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
Collection: Carefully transfer the chemical waste into the designated container. For solid waste, avoid generating dust.[3] Contaminated items such as weighing papers, pipette tips, and gloves should also be placed in this container.
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[4]
-
Containment: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to contain the spill.[3] Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[4]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Final Disposal
-
Container Sealing: Once the hazardous waste container is full (do not overfill), securely seal the lid.
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor.[3] The primary recommended disposal method for halogenated organic compounds is high-temperature incineration.[5]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Personal protective equipment for handling 6-(4-Bromophenyl)pyridazin-3-ol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for 6-(4-Bromophenyl)pyridazin-3-ol.
Hazard Identification and Personal Protective Equipment
The primary hazards associated with this compound, as identified by its hazard statements, are summarized below. This information dictates the minimum required PPE for safe handling.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or other materials as specified by the glove manufacturer for resistance to brominated organic compounds. Inspect gloves before each use.[1][2] |
| Eye Protection | Safety glasses with side-shields or goggles | Must be worn at all times in the laboratory where chemicals are handled.[2][3] |
| Skin and Body Protection | Laboratory coat | Should be worn over personal clothing. Fasten completely to protect from spills.[3] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of dust or vapors, especially when handling the powdered form.[1][2][4] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial to minimize exposure and prevent contamination.
1. Preparation and Weighing:
-
Always consult the Safety Data Sheet (SDS) before use.[1]
-
Work in a designated area, such as a chemical fume hood, especially when handling the solid, powdered form to control dust.[1][4]
-
Cover the work surface with absorbent bench paper to contain any potential spills.[4]
-
Use an enclosed balance if possible to prevent the dispersal of the powder.[4]
-
Keep containers of the chemical closed as much as possible.[4]
2. Handling and Transfer:
-
Avoid direct contact with the chemical.[3]
-
Use designated spatulas or other tools for transferring the solid.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Always add acid to water, never the other way around, if applicable in subsequent steps.[1]
3. Post-Handling:
-
Clean the work area thoroughly after completion of work.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][3]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes, including under the eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Minor Spill: Alert personnel in the immediate area. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a designated hazardous waste container.[7]
Disposal Plan
As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Categorization: All waste containing this compound, including unused product, contaminated lab supplies (e.g., gloves, weigh boats, absorbent paper), and solutions, must be collected in a dedicated container for halogenated organic waste.[7] Do not mix with non-halogenated waste.[7]
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste - Halogenated Organic Waste" and list the chemical contents.[7]
-
Storage of Waste: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Final Disposal: Arrange for disposal through a licensed hazardous waste disposal facility in accordance with all local, state, and federal regulations.[8] Incineration at a licensed facility is a common disposal method for such compounds.[8]
Experimental Workflow
Caption: Safe handling workflow diagram.
References
- 1. gz-supplies.com [gz-supplies.com]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. Laboratory Safety Management [delloyd.50megs.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. fishersci.com [fishersci.com]
- 6. synzeal.com [synzeal.com]
- 7. benchchem.com [benchchem.com]
- 8. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
